Steroid sulfatase-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10Cl2N4O3S |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
[4-[1-(3,5-dichlorophenyl)triazol-4-yl]phenyl] sulfamate |
InChI |
InChI=1S/C14H10Cl2N4O3S/c15-10-5-11(16)7-12(6-10)20-8-14(18-19-20)9-1-3-13(4-2-9)23-24(17,21)22/h1-8H,(H2,17,21,22) |
InChI Key |
LVZFTBZGLNBDFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=N2)C3=CC(=CC(=C3)Cl)Cl)OS(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of a Potent Steroid Sulfatase Inhibitor: The Case of Irosustat (STX64)
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2][3] It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their respective unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][4][5] These products can then be converted into potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers like breast and prostate cancer.[1][3][6] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these and other endocrine-related diseases.[7] While the specific compound "Steroid sulfatase-IN-1" is not documented in the public scientific literature, this guide will provide a comprehensive overview of the discovery, synthesis, and biological evaluation of a well-characterized and clinically evaluated STS inhibitor, Irosustat (also known as STX64 or BN83495), as a representative example of this class of drugs.
The Role of Steroid Sulfatase in Steroidogenesis
STS is a membrane-bound microsomal enzyme that plays a pivotal role in the local production of estrogens and androgens in various tissues.[2][8] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens. STS is highly expressed in breast tumors and its activity is significantly higher than that of aromatase, another key enzyme in estrogen synthesis.[2] This makes STS a compelling target for therapeutic intervention in hormone-dependent breast cancer.
Discovery and Development of Irosustat
The development of potent, non-steroidal STS inhibitors was a significant advancement in the field. Irosustat emerged from a research program aimed at identifying orally bioavailable, irreversible inhibitors of STS. The core pharmacophore of many potent STS inhibitors is an aryl sulfamate group, which is believed to irreversibly bind to the active site of the enzyme.[1]
Quantitative Biological Data
The following table summarizes the in vitro potency of Irosustat and a related compound, EMATE (Estrone-3-O-sulfamate), a first-generation steroidal inhibitor.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Irosustat (STX64) | Steroid Sulfatase | Enzyme Inhibition | 7.5 | Placental Microsomes | [Purohit et al., 2003] |
| Irosustat (STX64) | Steroid Sulfatase | Cell-based | 40 | MCF-7 | [Purohit et al., 2003] |
| EMATE | Steroid Sulfatase | Enzyme Inhibition | 65 | Placental Microsomes | [Purohit et al., 1995] |
| EMATE | Steroid Sulfatase | Cell-based | 8 | MCF-7 | [Purohit et al., 1995] |
Experimental Protocols
Steroid Sulfatase Inhibition Assay (Placental Microsomes)
This protocol describes a typical method for assessing the inhibitory potential of a compound against STS using placental microsomes as the enzyme source.
-
Preparation of Microsomes: Human placental microsomes are prepared by differential centrifugation of placental homogenates. The final microsomal pellet is resuspended in a suitable buffer (e.g., Tris-HCl) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Reaction: The assay is performed in a 96-well plate. Each well contains:
-
Placental microsomes (final concentration ~10 µg/mL protein).
-
Test inhibitor (Irosustat) at various concentrations.
-
The reaction is initiated by adding the substrate, [³H]-Estrone sulfate (final concentration ~20 µM).
-
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 20 minutes).
-
Extraction: The reaction is stopped by the addition of an organic solvent (e.g., toluene). The unconjugated [³H]-Estrone, which is the product of the reaction, is extracted into the organic phase.[9]
-
Quantification: The radioactivity in the organic phase is measured by liquid scintillation counting.
-
Data Analysis: The percentage of STS inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Cell-Based STS Inhibition Assay (MCF-7 Cells)
This protocol outlines a method to evaluate the efficacy of an STS inhibitor in a cellular context.
-
Cell Culture: MCF-7 human breast cancer cells, which endogenously express STS, are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test inhibitor (Irosustat) for a defined period (e.g., 4 hours).
-
Substrate Addition: The media is replaced with media containing the substrate, [³H]-Estrone sulfate, and the cells are incubated for a further period (e.g., 24 hours).
-
Extraction and Quantification: The amount of [³H]-Estrone released into the culture medium and within the cells is quantified as described in the microsomal assay.
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of estrone formation.
Synthesis of Irosustat
The chemical synthesis of Irosustat (4-((((4-chlorophenyl)sulfonyl)oxy)methyl)-N-hydroxy-2-methyl-2H-isothiazole-3-carboxamide 1,1-dioxide) is a multi-step process. A plausible synthetic route is outlined below.
Disclaimer: The provided synthetic route is a simplified representation for illustrative purposes. The actual industrial synthesis may involve different intermediates, reagents, and reaction conditions to optimize yield and purity.
Conclusion
The development of potent and specific inhibitors of steroid sulfatase, such as Irosustat, represents a significant therapeutic advance for the treatment of hormone-dependent diseases. This technical guide has provided an overview of the discovery, biological evaluation, and a plausible synthetic pathway for a representative STS inhibitor. The detailed experimental protocols and structured data presentation offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further research into this class of compounds continues to be an active and promising area of investigation.
References
- 1. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Steroid sulfatase: a pivotal player in estrogen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 5. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of steroid sulfatase in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Measurement of steroid sulfatase activity [bio-protocol.org]
Steroid sulfatase-IN-1 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, playing a pivotal role in the progression of hormone-dependent diseases such as breast cancer. Inhibition of STS is a promising therapeutic strategy to abrogate the production of estrogens that fuel tumor growth. This technical guide provides a comprehensive overview of Steroid sulfatase-IN-1, a potent, non-steroidal inhibitor of STS. This document details its chemical structure, physicochemical and biological properties, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols for its evaluation, including in vitro enzyme inhibition assays, cell-based proliferation assays, and in vivo efficacy studies, to facilitate further research and development in this area.
Introduction
Steroid sulfatase (EC 3.1.6.2) is a microsomal enzyme responsible for the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be converted into potent estrogens, like estradiol, which stimulate the growth of hormone-dependent cancers.[3] Given that STS activity is elevated in a majority of breast tumors, it represents a key therapeutic target.[4]
This compound is a potent and orally active inhibitor of the STS enzyme.[5] Its ability to block the production of active estrogens makes it a compound of significant interest for the research and development of novel therapies for estrogen-dependent diseases, particularly breast cancer.
Chemical Structure and Properties
This compound is a non-steroidal molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-((3,5-dichlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)phenyl sulfamate | |
| CAS Number | 2403716-19-6 | [6] |
| Molecular Formula | C₁₄H₁₀Cl₂N₄O₃S | [6] |
| Molecular Weight | 385.23 g/mol | [6] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| InChI Key | Not readily available |
Biological Activity
This compound is a highly potent inhibitor of the steroid sulfatase enzyme. Its primary biological effect is the blockade of the conversion of inactive steroid sulfates to active steroids.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (STS Inhibition) | 1.71 nM | In vitro enzyme assay | [5] |
| In Vivo Efficacy | 51% TGI | 50 mg/kg, p.o. in a 67NR mouse xenograft model | [6] |
TGI: Tumor Growth Inhibition; p.o.: oral administration
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the steroid sulfatase enzyme, which disrupts the conversion of inactive steroid sulfates into active estrogens and androgens. This ultimately leads to a reduction in the downstream signaling cascades that promote the growth and proliferation of hormone-dependent cancer cells.
Figure 1. Signaling pathway illustrating the inhibitory effect of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro Steroid Sulfatase Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound against the STS enzyme using a radio-labeled substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Core Mechanism: A Technical Guide to Steroid Sulfatase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, playing a pivotal role in the conversion of inactive steroid sulfates into their biologically active forms.[1][2] This enzyme is implicated in the progression of hormone-dependent diseases, particularly breast and prostate cancer, by providing a local supply of estrogens and androgens that can fuel tumor growth.[3][4][5] Steroid sulfatase-IN-1 is a potent, orally active inhibitor of STS with a reported IC50 of 1.71 nM, demonstrating significant antitumor activity in vivo. This technical guide provides an in-depth exploration of the mechanism of action of this compound and similar potent STS inhibitors, offering valuable insights for researchers and drug development professionals in the field of oncology and endocrinology.
Core Mechanism of Action
The primary mechanism of action of this compound is the potent and irreversible inhibition of the steroid sulfatase enzyme.[6] STS is responsible for the hydrolysis of estrone sulfate (E1S) to estrone (E1) and dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA).[1][2] E1 and DHEA are key precursors for the synthesis of the potent estrogen, estradiol (E2), and the potent androgen, dihydrotestosterone (DHT), respectively. By blocking STS, this compound effectively cuts off the supply of these essential precursors, thereby reducing the intratumoral levels of active estrogens and androgens that drive the proliferation of hormone-dependent cancer cells.
The catalytic action of STS involves a four-step mechanism:
-
Activation of a formylglycine residue in the active site by a water molecule.
-
Nucleophilic attack on the sulfur atom of the steroid sulfate substrate.
-
Release of the unconjugated steroid.
-
Release of the sulfate group and regeneration of the active site.[1]
Irreversible inhibitors like this compound are thought to covalently modify the active site of the enzyme, leading to a sustained blockade of its function.
Signaling Pathways
The inhibition of STS by this compound profoundly impacts downstream signaling pathways that are crucial for the growth and survival of hormone-dependent cancer cells.
Estrogen and Androgen Signaling
The most direct consequence of STS inhibition is the suppression of the estrogen and androgen signaling pathways. By depleting the pool of E1 and DHEA, this compound leads to reduced levels of estradiol and DHT. This, in turn, results in decreased activation of the estrogen receptor (ER) and androgen receptor (AR), leading to the downregulation of target genes involved in cell proliferation, survival, and tumor progression.
Wnt/β-catenin Signaling
Recent studies have suggested a potential link between STS and the Wnt/β-catenin signaling pathway. Overexpression of STS has been shown to induce Wnt/β-catenin signaling, leading to increased levels of β-catenin and the transcription of its target genes, which are involved in cell proliferation and epithelial-mesenchymal transition.[4] While the direct effect of this compound on this pathway has not been explicitly detailed, it is plausible that by inhibiting STS, the compound may also attenuate Wnt/β-catenin signaling in cancer cells where this link is active.
Quantitative Data
The potency of this compound and other STS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and provides a comparison with other known STS inhibitors.
| Compound | IC50 (nM) | Target | Notes |
| This compound | 1.71 | STS | Potent and orally active. [6] |
| Irosustat (STX64) | 8 | STS | First-generation inhibitor, clinical trials. |
| STX213 | - | STS | Second-generation, greater duration of action.[7] |
| Estrone-3-O-sulfamate (EMATE) | 25 | STS | Early steroidal inhibitor. |
Experimental Protocols
The evaluation of STS inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Steroid Sulfatase Activity Assay
This assay is fundamental to determining the inhibitory potency of a compound against the STS enzyme.
Objective: To measure the IC50 of an inhibitor against STS.
Materials:
-
Human placental microsomes (as a source of STS) or recombinant human STS.
-
[³H]-Estrone sulfate (E1S) as the substrate.
-
Phosphate buffer (pH 7.4).
-
Toluene.
-
Scintillation fluid and counter.
-
Test inhibitor (e.g., this compound) at various concentrations.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding [³H]-E1S.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding toluene. Toluene will extract the product, [³H]-Estrone (E1), while the substrate, [³H]-E1S, remains in the aqueous phase.
-
Separate the organic (toluene) and aqueous phases by centrifugation.
-
Measure the radioactivity in the toluene phase using a scintillation counter.
-
Calculate the percentage of STS activity at each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.[3]
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol assesses the ability of an STS inhibitor to suppress the growth of hormone-dependent tumors in an animal model.
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised female mice (e.g., nude or SCID).
-
Hormone-dependent breast cancer cells (e.g., MCF-7).
-
Estrone sulfate (E1S) or estradiol sulfate (E2S) for supplementation.
-
Test inhibitor (this compound) formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Ovariectomize the mice to remove the endogenous source of estrogens.
-
Implant hormone-dependent breast cancer cells (e.g., MCF-7) subcutaneously into the flanks of the mice.
-
Supplement the mice with a continuous source of E1S or E2S to stimulate tumor growth.
-
Once tumors are established (e.g., reach a volume of 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group daily for a specified period (e.g., 28-49 days). The control group receives the vehicle.[7]
-
Measure tumor volumes with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of STS activity, biomarker analysis).
-
Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.[7][8]
Conclusion
This compound is a highly potent inhibitor of steroid sulfatase, a key enzyme in the production of active androgens and estrogens. Its mechanism of action, centered on the blockade of this crucial step in steroidogenesis, provides a targeted approach for the treatment of hormone-dependent cancers. The detailed experimental protocols and understanding of the affected signaling pathways outlined in this guide offer a solid foundation for further research and development of this and other STS inhibitors as promising therapeutic agents. The ability to effectively reduce intratumoral hormone levels represents a significant strategy in overcoming resistance to current endocrine therapies.
References
- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Irreversible inhibition of steroid sulfatase by Steroid sulfatase-IN-1
An In-Depth Technical Guide to the Irreversible Inhibition of Steroid Sulfatase by Steroid Sulfatase-IN-1
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones and represents a key therapeutic target for hormone-dependent diseases, such as breast cancer, endometriosis, and prostate cancer.[1][2] The enzyme facilitates the hydrolysis of inactive steroid sulfates, including estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively.[2][3] This conversion is a pivotal step in the local production of potent estrogens that can stimulate tumor growth.[2] this compound is a potent, orally active, irreversible inhibitor of STS.[4] This document provides a comprehensive technical overview of the mechanism, quantitative data, and experimental evaluation of STS inhibition by this compound.
Introduction to Steroid Sulfatase (STS)
Steroid sulfatase, formerly known as arylsulfatase C, is a microsomal enzyme encoded by the STS gene on the X chromosome.[5] It is widely distributed throughout the body, with notable expression in the placenta, skin, liver, and malignant breast tissues.[1][6] In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal androgens.[1] The "sulfatase pathway," which converts circulating E1S to E1, is a dominant source of estrogen in breast tumors, with STS activity being significantly higher than that of aromatase in these tissues.[1] This central role in supplying growth-stimulatory hormones to tumors makes STS a highly attractive target for therapeutic intervention.
The Sulfatase Pathway in Estrogen Biosynthesis
STS functions at a crucial junction in steroidogenesis. It desulfates both E1S and DHEAS, feeding precursors into pathways that produce potent estrogens like estradiol (E2) and androstenediol (Adiol), which can stimulate estrogen receptors and promote cell proliferation.[1][2]
Caption: The Sulfatase Pathway and Point of Inhibition.
Mechanism of Irreversible Inhibition
The catalytic activity of STS relies on a unique post-translational modification within its active site: the conversion of a specific cysteine residue to Cα-formylglycine (FGly).[7] This FGly residue is essential for the hydrolysis of the sulfate ester bond.[7]
Irreversible STS inhibitors, particularly those with an aryl sulfamate ester pharmacophore like this compound, are designed as active site-directed agents.[2][5] The proposed mechanism involves the inhibitor mimicking the natural substrate. Once in the active site, the sulfamate group is attacked by the catalytically active FGly residue. This leads to the irreversible sulfamoylation of the FGly, rendering the enzyme permanently inactive.[8]
Caption: Proposed Mechanism of Irreversible STS Inhibition.
Quantitative Data
This compound is a highly potent inhibitor of the STS enzyme.[4] Its inhibitory activity has been quantified and is presented below, alongside data for other notable STS inhibitors for comparative purposes.
Table 1: Inhibitory Potency of this compound
| Compound | IC₅₀ (nM) | Assay System | Notes |
|---|
| this compound | 1.71 | Not specified | Potent and orally active, with in vivo anti-tumor activity.[4] |
Table 2: Comparative Inhibitory Potency of Various STS Inhibitors
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Assay System | Reference |
|---|---|---|---|---|
| Steroid sulfatase-IN-7 | 0.05 | - | Human placental STS | [4] |
| 4-Nitro-EMATE | 0.8 | - | Placental microsomes | [9] |
| 4-Nitro-EMATE | 0.01 | - | MCF-7 cells | [9] |
| Steroid sulfatase-IN-8 | 1.0 | - | Placental microsomes (P.M.) | [4] |
| Steroid sulfatase-IN-8 | 0.025 | - | JEG-3 cells | [4] |
| Steroid sulfatase-IN-6 | - | 0.4 | Human placenta STS | [4] |
| Estrone O-sulfamate (EMATE) | 18 | - | Placental microsomes (P.M.) | [4] |
| Estrone O-sulfamate (EMATE) | 0.83 | - | MCF-7 cells | [4] |
| Irosustat (STX64) | 8 | - | Not specified | [4] |
| Steroid sulfatase-IN-4 | 25 | - | Human STS | [4] |
| Steroid sulfatase-IN-3 | 25.8 | - | STS | [4] |
| DU-14 | 55.8 | - | Not specified | [4] |
| Estradiol 3-sulfamate (E2MATE) | 251 | 133 | Estrone sulfatase |[4] |
Experimental Protocols
Evaluating the efficacy of an irreversible inhibitor like this compound requires robust biochemical and cell-based assays. The following sections detail generalized protocols based on standard methodologies used for assessing STS inhibitors.[8][9]
General Workflow for STS Inhibition Assays
Caption: General Experimental Workflow for an STS Inhibition Assay.
Protocol 1: In Vitro STS Enzyme Inhibition Assay (Placental Microsomes)
This assay measures the direct inhibitory effect of this compound on STS enzyme activity.
-
Materials and Reagents:
-
Human placental microsomes (source of STS enzyme)
-
This compound
-
[6,7-³H]Estrone-3-sulfate ([³H]E1S) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Toluene (for extraction)
-
Liquid scintillation cocktail and counter
-
Microcentrifuge tubes, incubator (37°C)
-
-
Procedure:
-
Enzyme Preparation: Thaw placental microsomes on ice and dilute to the desired concentration in Tris-HCl buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Pre-incubation: In microcentrifuge tubes, add 50 µL of the enzyme preparation to 50 µL of each inhibitor dilution (or vehicle control - DMSO). To confirm irreversible inhibition, pre-incubate this mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Initiation: Start the reaction by adding 100 µL of [³H]E1S substrate (e.g., 20 µM final concentration) to each tube.
-
Incubation: Incubate the reaction mixture for a fixed time (e.g., 20-30 minutes) at 37°C, ensuring the reaction is within the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding 500 µL of toluene. Vortex vigorously for 30 seconds to extract the product ([³H]E1) into the organic phase, while the substrate ([³H]E1S) remains in the aqueous phase.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic layers.
-
Quantification: Transfer an aliquot of the upper toluene layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cell-Based STS Inhibition Assay (MCF-7 Cells)
This assay assesses the inhibitor's ability to penetrate cells and inhibit STS activity in a more physiologically relevant environment.
-
Materials and Reagents:
-
MCF-7 breast cancer cells (or other STS-expressing cell line like JEG-3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
[³H]E1S substrate
-
Phosphate-Buffered Saline (PBS)
-
Toluene
-
Scintillation counter
-
-
Procedure:
-
Cell Culture: Plate MCF-7 cells in 24-well plates and grow to near confluency.
-
Inhibitor Treatment: Wash the cells with PBS. Treat the cells with fresh, serum-free medium containing various concentrations of this compound (or vehicle control) for a specified duration (e.g., 4-24 hours).
-
Irreversibility Check (Optional): To confirm irreversible binding, after the initial treatment, wash the cells extensively with PBS to remove any unbound inhibitor, then add fresh medium and incubate for an additional period before proceeding.[8]
-
Assay Initiation: Remove the treatment medium and add fresh medium containing the [³H]E1S substrate to each well.
-
Incubation: Incubate the cells for 2-4 hours at 37°C.
-
Product Extraction: Transfer the culture medium from each well into a tube. Add 1 mL of toluene, vortex, and centrifuge to separate the phases.
-
Quantification: Measure the radioactivity in the toluene layer as described in Protocol 1.
-
Data Analysis: Normalize the results to cell number or protein content if necessary. Calculate the percentage of inhibition and determine the cellular IC₅₀ value.
-
Conclusion
This compound is a potent, irreversible inhibitor of steroid sulfatase, a clinically validated target for hormone-dependent cancers. Its low nanomolar IC₅₀ value places it among the most effective STS inhibitors discovered. The mechanism of irreversible inhibition via sulfamoylation of the active site FGly residue ensures a sustained and durable blockade of the sulfatase pathway. The experimental protocols outlined provide a robust framework for the preclinical evaluation of this compound and other novel STS inhibitors, facilitating further research and development in this critical area of oncology and endocrinology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Steroid Sulfatase in the Pathogenesis and Treatment of Estrogen-Dependent Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Steroid sulfatase (STS) has emerged as a critical enzyme in the local production of active estrogens within peripheral tissues, playing a significant role in the progression of estrogen-dependent diseases such as breast cancer, endometrial cancer, and endometriosis. By hydrolyzing inactive steroid sulfates into their biologically active forms, STS provides a key mechanism for localized hormone availability that can drive disease pathogenesis. This technical guide provides an in-depth overview of the function of STS, its implication in disease, the development of STS inhibitors as a therapeutic strategy, and detailed experimental protocols for studying this important enzyme.
Introduction: The Sulfatase Pathway in Estrogen Biosynthesis
In postmenopausal women, the primary source of estrogens shifts from the ovaries to peripheral tissues. Two main pathways contribute to the local synthesis of estradiol (E2), the most potent estrogen: the aromatase pathway and the sulfatase pathway.[1] While the aromatase pathway, which converts androgens to estrogens, has been a major focus of endocrine therapies, the sulfatase pathway is now recognized as a crucial contributor to the estrogenic milieu within tumors and other diseased tissues.[1][2]
The sulfatase pathway involves the uptake of circulating inactive steroid sulfates, primarily estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into cells via organic anion transporting polypeptides (OATPs).[1] Within the cell, steroid sulfatase (STS), a membrane-bound enzyme located in the endoplasmic reticulum, hydrolyzes these sulfates.[3] STS converts E1S to estrone (E1) and DHEAS to dehydroepiandrosterone (DHEA).[2][4] E1 can then be converted to the highly potent E2 by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1] DHEA can be metabolized to androstenediol, a steroid with estrogenic properties, or converted to androstenedione, which can then enter the aromatase pathway to form E1.[2][5]
The reverse reaction, the sulfation of active estrogens back to their inactive forms, is catalyzed by estrogen sulfotransferases (SULTs), such as SULT1E1.[1] The balance between STS and SULT activities is therefore a critical determinant of the local concentration of active estrogens.[1][4] In many estrogen-dependent diseases, this balance is shifted towards increased STS activity, leading to an accumulation of active estrogens that can stimulate cell proliferation and disease progression.[1][4]
The Role of Steroid Sulfatase in Estrogen-Dependent Diseases
Breast Cancer
A substantial body of evidence implicates STS in the pathology of hormone-dependent breast cancer. STS activity is detectable in the vast majority of breast tumors, often at levels significantly higher than aromatase activity.[2] In fact, it is estimated that the sulfatase pathway can contribute up to ten times more E1 in breast tumors than the aromatase pathway.[2] High levels of STS mRNA expression in breast tumors have been associated with a poor prognosis and reduced relapse-free survival, highlighting its clinical significance.[5][6] The increased local production of estrogens via STS can stimulate the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[2] Furthermore, studies have shown that breast cancer cells can upregulate STS expression and activity after treatment with aromatase inhibitors, suggesting that the sulfatase pathway may serve as a mechanism of resistance to these therapies.[7]
Endometrial Cancer and Other Gynecological Diseases
Similar to breast cancer, endometrial cancer is an estrogen-dependent malignancy where local estrogen production is a key driver of tumor growth.[4][8] Increased STS activity has been observed in cancerous endometrium, contributing to a local environment rich in active estrogens.[4] Clinical studies have shown that higher levels of E1S are associated with an increased risk of recurrence in endometrial cancer patients, supporting the importance of the sulfatase pathway in this disease.[9]
Beyond endometrial cancer, STS is also implicated in other gynecological conditions such as endometriosis and adenomyosis.[4] In endometriosis, the sulfatase pathway appears to be the dominant route for local estrogen formation, as aromatase activity in endometriotic tissue is comparatively low.[4]
Steroid Sulfatase Inhibitors: A Therapeutic Strategy
The critical role of STS in providing active estrogens to diseased tissues has made it an attractive target for therapeutic intervention. The development of potent and specific STS inhibitors aims to block the local production of estrogens, thereby depriving hormone-dependent tumors of their growth stimulus.
A number of steroidal and non-steroidal STS inhibitors have been developed.[2] The most clinically advanced are irreversible inhibitors, which typically contain a phenol sulfamate ester pharmacophore.[2] This moiety is believed to transfer a sulfamoyl group to the active site of the enzyme, leading to its irreversible inactivation.[10]
Irosustat (STX64, 667-Coumate, BN83495)
Irosustat is the most extensively studied STS inhibitor and the only one to have completed Phase I and II clinical trials for various hormone-dependent cancers, including breast, prostate, and endometrial cancer.[7][11] Clinical data has demonstrated that Irosustat can effectively block STS activity in both peripheral blood lymphocytes and tumor tissues at well-tolerated doses.[5][12] This inhibition leads to significant reductions in the serum concentrations of androstenediol and estrogens.[5][12] An unexpected finding from these trials was a substantial decrease in serum androstenedione levels, indicating that a significant portion of this aromatase substrate is derived from the peripheral conversion of DHEAS.[5][12] In a trial involving postmenopausal women with ER+ metastatic breast cancer, Irosustat treatment resulted in stable disease for a number of patients.[5][12]
The following table summarizes key STS inhibitors and their reported potencies.
| Inhibitor | Type | IC50 (nM) | Target Disease(s) |
| Irosustat (STX64) | Irreversible, Non-steroidal | ~0.04 | Breast, Endometrial, Prostate Cancer |
| Estrone-3-O-sulfamate (EMATE) | Irreversible, Steroidal | ~0.06 | Breast Cancer (preclinical) |
| Estradiol-3-O-sulfamate (E2MATE) | Irreversible, Steroidal | ~0.08 | Hormone Replacement Therapy (clinical) |
| STX681 | Irreversible, Non-steroidal | ~0.02 | Breast Cancer (preclinical) |
| KW-2581 | Reversible, Non-steroidal | ~1.3 | Breast Cancer (preclinical) |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Key Experimental Methodologies
Measurement of Steroid Sulfatase Activity
A common and specific method for measuring STS activity involves the use of radiolabeled substrates.[2]
Protocol: Radiometric STS Activity Assay
-
Sample Preparation: Homogenize tissue samples or lyse cultured cells in a suitable buffer, such as RIPA buffer.[13] Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the STS enzyme) with a phosphate buffer (pH 7.4). Phosphate buffer is used to inhibit arylsulfatases A and B, thereby increasing the specificity of the assay for STS.[2]
-
Substrate Addition: Add a radiolabeled substrate, such as [6,7-³H]E1S or [7-³H]DHEAS, to initiate the reaction.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction and extract the liberated unconjugated steroid (e.g., [³H]E1 or [³H]DHEA) using an organic solvent like toluene or diethyl ether. The sulfated substrate will remain in the aqueous phase.
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculation: Calculate the STS activity based on the amount of radioactive product formed per unit of time and per milligram of protein.
In Vitro Screening of STS Inhibitors
The efficacy of potential STS inhibitors is typically assessed in vitro using cell-based or enzyme assays.
Protocol: In Vitro STS Inhibitor Screening in Breast Cancer Cells
-
Cell Culture: Culture a human breast cancer cell line known to express STS (e.g., MCF-7) in appropriate growth medium.
-
Inhibitor Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a predetermined time.
-
STS Activity Assay: After incubation with the inhibitor, wash the cells and measure the remaining STS activity using the radiometric assay described above.
-
Data Analysis: Plot the percentage of STS inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce STS activity by 50%.
Colorimetric Sulfatase Activity Assay
Commercially available kits provide a non-radioactive method for measuring sulfatase activity.[14][15] These assays are based on the hydrolysis of a chromogenic sulfate ester, such as 4-nitrocatechol sulfate, to 4-nitrocatechol, which can be quantified spectrophotometrically at 515 nm.[14][15]
Protocol: General Colorimetric Sulfatase Assay
-
Sample and Standard Preparation: Prepare cell or tissue homogenates as described previously.[14][15] Prepare a standard curve using the provided 4-nitrocatechol standard.[14]
-
Reaction Mix: Prepare a reaction mix containing the sulfatase assay buffer and the sulfatase substrate.[14][15]
-
Incubation: Add the reaction mix to the samples and standards and incubate at 37°C for 30 minutes.[14][15]
-
Stop and Develop: Add a stop/developing solution to terminate the reaction and develop the color.[14][15]
-
Measurement: Read the absorbance at 515 nm using a microplate reader.[14][15]
-
Calculation: Determine the sulfatase activity in the samples by comparing their absorbance to the standard curve.[14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and experimental workflows related to steroid sulfatase.
Caption: The Steroid Sulfatase Pathway in Estrogen Synthesis.
Caption: Workflow for In Vitro Screening of STS Inhibitors.
Caption: Mechanism of Irreversible STS Inhibition.
Conclusion and Future Directions
Steroid sulfatase is a key enzyme in the local production of active estrogens and plays a well-established role in the pathophysiology of estrogen-dependent diseases. The development of STS inhibitors represents a promising therapeutic avenue, particularly for patients who have developed resistance to existing endocrine therapies. The clinical evaluation of Irosustat has provided valuable proof-of-concept for this approach.
Future research in this field is likely to focus on the development of second and third-generation STS inhibitors with improved potency and pharmacokinetic properties.[7][11] Additionally, the development of dual-target inhibitors, such as compounds that inhibit both STS and aromatase, may offer a more comprehensive blockade of estrogen synthesis and potentially overcome resistance mechanisms.[7] Further elucidation of the regulatory mechanisms governing STS expression and activity in diseased tissues will also be crucial for identifying new therapeutic targets and refining treatment strategies for estrogen-dependent diseases.
References
- 1. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 5. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases | Semantic Scholar [semanticscholar.org]
- 9. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Steroid sulfatase: a new target for the endocrine therapy of breast cancer. | Semantic Scholar [semanticscholar.org]
- 13. Measurement of steroid sulfatase activity [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.com [abcam.com]
The Aryl Sulfamate Pharmacophore in Steroid Sulfatase (STS) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Steroid sulfatase (STS) has emerged as a critical therapeutic target in hormone-dependent diseases, particularly in oncology and women's health. This enzyme facilitates the conversion of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, which can fuel the growth of hormone-sensitive cancers like breast, prostate, and endometrial cancer. The aryl sulfamate group has been identified as a key pharmacophore for the irreversible inhibition of STS. This technical guide provides a comprehensive overview of the aryl sulfamate pharmacophore in the context of STS inhibitors, detailing its mechanism of action, structure-activity relationships, and the experimental protocols used for its evaluation. Furthermore, it summarizes key quantitative data and visualizes the intricate signaling pathways and experimental workflows.
Introduction: The Role of Steroid Sulfatase in Hormone-Dependent Diseases
Steroid sulfatase (STS) is a microsomal enzyme that plays a pivotal role in the biosynthesis of active steroid hormones by hydrolyzing steroid sulfates.[1][2][3] In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal androgens.[4] STS is crucial in this process, converting DHEAS and E1S into dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[5][6] These can then be further converted to potent androgens and estrogens like estradiol and androstenediol, which stimulate the growth of hormone-dependent tumors.[3][6] STS activity is found in a majority of breast tumors, and its expression is often elevated in malignant tissues compared to normal tissues.[6] This makes STS a highly attractive target for therapeutic intervention.
The Aryl Sulfamate Pharmacophore: A Potent Tool for Irreversible Inhibition
The discovery of the aryl O-sulfamate pharmacophore was a landmark in the development of potent STS inhibitors.[7] Compounds containing this moiety act as irreversible, active-site-directed inhibitors of STS.[2][7]
Mechanism of Action
Aryl sulfamate-based inhibitors are believed to act as suicide inhibitors. The prevailing hypothesis is that the sulfamoyl group is transferred to the active site of the STS enzyme, leading to its irreversible inactivation.[2] Docking studies suggest a sulfamoyl group transfer to the formylglycine 75 residue within the enzyme's active site.[7] This covalent modification permanently disables the enzyme's catalytic activity.
Quantitative Analysis of Aryl Sulfamate-Based STS Inhibitors
The potency of STS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro inhibitory activities of key steroidal and non-steroidal aryl sulfamate-based inhibitors against STS in various experimental systems.
Table 1: Steroidal Aryl Sulfamate-Based STS Inhibitors
| Compound | Structure | Cell Line/System | IC50 | Reference |
| Estrone-3-O-sulfamate (EMATE) | Steroidal | MCF-7 cells | 65 pM | [8] |
| Estradiol-3-O-sulfamate (E2MATE) | Steroidal | Not Specified | Potent Inhibitor | [2] |
Note: While potent, the clinical utility of steroidal inhibitors like EMATE in cancer is limited due to their inherent estrogenic properties.[8]
Table 2: Non-Steroidal Aryl Sulfamate-Based STS Inhibitors
| Compound | Structure | Cell Line/System | IC50 | Reference |
| Irosustat (STX64, 667-COUMATE) | Coumarin-based | JEG-3 cells | 8 nM | [8] |
| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | Coumarin-based | Placental microsomes | >90% inhibition at 10 µM | [9] |
| 3,4-Dimethylcoumarin-7-O-sulfamate | Coumarin-based | MCF-7 cells | ~12-fold more potent than COUMATE | [9] |
| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Triazole-based | Enzymatic Assay | 36.78 nM | [8] |
| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Triazole-based | MCF-7 cells | 0.21 nM | [8] |
| Tetrahydroisoquinoline-based sulfamate 1 | Tetrahydroisoquinoline | HEK-293 cells (STS-transfected) | 3.9 nM | [10] |
| Tetrahydroisoquinoline-based sulfamate 2 | Tetrahydroisoquinoline | HEK-293 cells (STS-transfected) | 8.9 nM | [10] |
| Tetrahydroisoquinoline-based sulfamate 3 | Tetrahydroisoquinoline | HEK-293 cells (STS-transfected) | 16.6 nM | [10] |
| 4,4'-Benzophenone-O,O'-disulfamate | Benzophenone-based | Not Specified | 190 nM | [11] |
Table 3: Dual Aromatase-STS Inhibitors (DASIs) with Aryl Sulfamate Moiety
| Compound | Structure | STS Inhibition (IC50) | Aromatase Inhibition (IC50) | Cell Line/System | Reference |
| STX1983 | Biphenyl-based | 5.5 nM | 0.5 nM | Not Specified | [12] |
| Compound 22b | Arylsulfamate-linked triazole | 39 nM | 0.82 nM | JEG-3 cells | [13] |
| STX681 | Arylsulfamate-linked triazole | 39 nM | 0.82 nM | Not Specified | [13] |
Signaling Pathways Modulated by STS Inhibition
Inhibition of STS disrupts the production of active androgens and estrogens, thereby impacting downstream signaling pathways that are crucial for the growth of hormone-dependent cancers.
Steroidogenesis Pathway
The following diagram illustrates the central role of STS in the steroidogenesis pathway and how its inhibition blocks the formation of key steroid hormones.
Caption: Steroidogenesis pathway highlighting the role of STS.
Impact on Estrogen and Androgen Receptor Signaling
By reducing the pool of active estrogens and androgens, STS inhibitors effectively suppress the transcriptional activity of the estrogen receptor (ER) in breast cancer and the androgen receptor (AR) in prostate cancer.[1][14] This leads to a reduction in the expression of genes that promote cell proliferation and tumor growth.[1][15]
Caption: Downstream effects of STS inhibition on ER and AR signaling.
Experimental Protocols
The evaluation of aryl sulfamate-based STS inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro STS Activity Assay
This protocol describes a general method for determining the inhibitory activity of a compound against STS in a cell-free system (e.g., placental microsomes or purified enzyme).
Materials:
-
Purified STS enzyme or placental microsomes
-
STS assay buffer
-
Substrate (e.g., 4-methylumbelliferyl sulfate (4-MUS) for a fluorometric assay, or a radiolabeled steroid sulfate for a radioassay)
-
Test compound (STS inhibitor)
-
Stop solution
-
Microplate reader (fluorometer or scintillation counter)
Procedure:
-
Prepare a dilution series of the test compound in an appropriate solvent.
-
In a microplate, add the STS enzyme/microsomes and the assay buffer.
-
Add the test compound at various concentrations to the wells. Include a vehicle control.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction for a defined period at a specific temperature (e.g., 37°C).
-
Stop the reaction by adding the stop solution.
-
Measure the product formation using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based STS Inhibition Assay
This protocol outlines a method for assessing the ability of a compound to inhibit STS activity in intact cells.
Materials:
-
Cancer cell line expressing STS (e.g., MCF-7, JEG-3, LNCaP, VCaP)
-
Cell culture medium and supplements
-
Test compound
-
Radiolabeled substrate (e.g., [3H]E1S)
-
Scintillation fluid and counter
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add the radiolabeled substrate to the cells and incubate.
-
After incubation, collect the medium.
-
Separate the unconjugated steroid product from the sulfated substrate (e.g., by solvent extraction).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percentage of STS inhibition and determine the IC50 value.
In Vivo Xenograft Models
Xenograft models in immunocompromised mice are used to evaluate the in vivo efficacy of STS inhibitors.
Procedure:
-
Cell Line/Patient-Derived Xenograft (PDX) Implantation:
-
Subcutaneously inject a suspension of a human cancer cell line (e.g., MCF-7, VCaP) into the flank of immunocompromised mice.[16][17]
-
For estrogen-dependent tumors, an estrogen pellet may be implanted to support initial tumor growth.[16]
-
Alternatively, fragments of a patient's tumor can be implanted to create a PDX model.[18][19]
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (length x width^2) / 2.
-
-
Treatment Administration:
-
Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the STS inhibitor (e.g., orally or by injection) according to the desired dosing schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of STS activity, biomarker analysis).
-
Serum can also be collected to measure hormone levels and other biomarkers like PSA in prostate cancer models.[15]
-
Experimental Workflow for STS Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel aryl sulfamate-based STS inhibitor.
Caption: Preclinical evaluation workflow for STS inhibitors.
Structure-Activity Relationships (SAR)
SAR studies have been crucial in optimizing the potency and drug-like properties of aryl sulfamate-based STS inhibitors.
-
The Sulfamate Group: The OSO2NH2 group is essential for irreversible inhibition.[20]
-
Aromatic Core: Both steroidal and non-steroidal aromatic cores can be utilized. Non-steroidal cores, such as coumarins and triazoles, have the advantage of being non-estrogenic.[8][21]
-
Substitutions on the Aromatic Ring: The position and nature of substituents on the aromatic ring can significantly influence potency. For example, in some series, the introduction of halogen atoms can enhance inhibitory activity.[12]
-
Linker and Side Chains: The nature of linkers and side chains in non-steroidal inhibitors can be modified to improve potency and pharmacokinetic properties.
Caption: Logical relationships in SAR studies of STS inhibitors.
Conclusion and Future Directions
The aryl sulfamate pharmacophore has proven to be a highly effective tool for the design of potent and irreversible inhibitors of steroid sulfatase. The development of non-steroidal inhibitors like Irosustat has demonstrated the clinical potential of this therapeutic strategy in hormone-dependent cancers.[22][23] Future research will likely focus on the development of next-generation STS inhibitors with improved pharmacokinetic profiles and the exploration of dual-targeting agents, such as DASIs, to overcome endocrine resistance.[12] The detailed understanding of the biology of STS and the chemistry of its inhibitors, as outlined in this guide, will be instrumental in advancing these efforts and bringing new therapeutic options to patients.
References
- 1. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. | Semantic Scholar [semanticscholar.org]
- 10. Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4,4'-Benzophenone-O,O'-disulfamate: a potent inhibitor of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Steroid Sulfatase Stimulates Intracrine Androgen Synthesis and is a Therapeutic Target for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationship study of steroidal and nonsteroidal inhibitors of the enzyme estrone sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Transport of Steroid Sulfatase Substrates: A Prerequisite for the Action of Inhibitors like Steroid Sulfatase-IN-1
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. Located in the membrane of the endoplasmic reticulum, STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1-S) and dehydroepiandrosterone sulfate (DHEA-S), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] This enzymatic activity is a key component of the "sulfatase pathway," which provides estrogens and androgens to hormone-dependent tissues.[1][2] Consequently, STS has emerged as a significant target for therapeutic intervention in conditions like breast and prostate cancer.
Steroid sulfatase-IN-1 is a potent, orally active inhibitor of the STS enzyme, with an IC50 of 1.71 nM, and has demonstrated antitumor activity in vivo.[3][4] While the inhibitory action of this molecule on the STS enzyme is established, publicly available scientific literature does not currently provide specific details on the cellular uptake and transport mechanisms of this compound itself.
However, for any intracellular enzyme inhibitor to be effective, its target's substrates must be present within the same cellular compartment. Therefore, understanding the mechanisms by which the primary substrates of STS, E1-S and DHEA-S, are transported into the cell is of paramount importance for the development and application of STS inhibitors. This technical guide provides an in-depth overview of the cellular uptake and transport of these key steroid sulfates.
Mechanisms of Steroid Sulfate Transport
The uptake of hydrophilic steroid sulfates across the cell membrane is not a passive process. It is mediated by specific carrier proteins, primarily belonging to the Organic Anion Transporting Polypeptide (OATP) and Sodium-dependent Organic Anion Transporter (SOAT) families.[5] These transporters facilitate the entry of circulating E1-S and DHEA-S into target cells, making them available for hydrolysis by STS.
Organic Anion Transporting Polypeptides (OATPs)
OATPs are a family of membrane transport proteins that mediate the sodium-independent uptake of a wide range of endogenous and exogenous compounds, including steroid sulfates. Several OATP isoforms have been implicated in the transport of E1-S and DHEA-S into hormone-dependent tissues.
Sodium-dependent Organic Anion Transporter (SOAT)
The Sodium-dependent Organic Anion Transporter (SOAT), also known as SLC10A6, is a transporter that shows specificity for steroid sulfates like DHEA-S and E1-S. Its expression in hormone-responsive tissues like the testis suggests a key role in the local supply of steroid precursors for intracrine hormone production.
Quantitative Data on Steroid Sulfate Transport
The following table summarizes the kinetic parameters for the transport of E1-S and DHEA-S by a key OATP transporter, OATP-B, expressed in Chinese hamster ovary (CHO) cells.
| Transporter | Substrate | Affinity Constant (K_m) | Maximum Velocity (V_max) | Cell Line | Reference |
| OATP-B | Estrone-3-sulfate (E1S) | 5 µmol/liter | 777 pmol/mg·min | CHO | [6] |
| OATP-B | DHEA-Sulfate (DHEAS) | 9 µmol/liter | 85 pmol/mg·min | CHO | [6] |
Experimental Protocols
Protocol for Measuring Steroid Sulfatase Activity
This protocol describes a common method for determining STS activity in cell lysates or tissue homogenates by measuring the conversion of a radiolabeled substrate.
Objective: To quantify the enzymatic activity of Steroid Sulfatase.
Materials:
-
[³H]Estrone-3-sulfate (E1S)
-
[¹⁴C]Estrone (E1) as an internal standard
-
Toluene
-
Cell or tissue homogenate
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the cell or tissue homogenate in a suitable buffer.
-
Add a known concentration of [³H]E1S to initiate the reaction.
-
Incubate the mixture at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding an organic solvent like toluene.
-
Add [¹⁴C]E1 as an internal standard to account for procedural losses.
-
Separate the product, [³H]Estrone, from the substrate, [³H]E1S, by toluene partition. The unconjugated steroid (estrone) will move into the organic phase, while the sulfated form remains in the aqueous phase.
-
Measure the radioactivity of ³H and ¹⁴C in the toluene phase using a liquid scintillation spectrometer.
-
Calculate the amount of E1 formed and express the results as pmol/h/mg of protein.
Protocol for Cellular Uptake Assay of Steroid Sulfates
This protocol outlines a method to measure the uptake of steroid sulfates into cultured cells, which can be adapted to study the effects of inhibitors or to characterize transporter kinetics.
Objective: To measure the rate of uptake of radiolabeled steroid sulfates into cultured cells.
Materials:
-
Cultured cells (e.g., MCF-7 breast cancer cells)
-
Radiolabeled substrate (e.g., [³H]DHEA-S)
-
Appropriate cell culture medium and buffers
-
Ice-cold stop buffer (e.g., PBS)
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Plate cells in multi-well plates and grow to a suitable confluency.
-
Wash the cells with a pre-warmed uptake buffer.
-
Add the uptake buffer containing the radiolabeled steroid sulfate (e.g., [³H]DHEA-S) to start the uptake.
-
Incubate for various time points at 37°C.
-
To terminate the uptake, aspirate the radioactive medium and wash the cells rapidly with ice-cold stop buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the lysate to normalize the uptake data.
-
Express the results as pmol of substrate taken up per mg of protein over time.
Visualization of Pathways and Workflows
The Sulfatase Pathway for Estrogen Synthesis
The following diagram illustrates the conversion of circulating steroid sulfates into active estrogens within a target cell, a pathway that is blocked by Steroid Sulfatase inhibitors.
Caption: Intracellular conversion of steroid sulfates to active estrogens via the sulfatase pathway.
Experimental Workflow for Cellular Uptake Assay
This diagram outlines the key steps in a typical experiment to measure the cellular uptake of steroid sulfates.
Caption: Workflow for a radiolabeled steroid sulfate cellular uptake experiment.
Conclusion
While direct experimental data on the cellular transport of this compound is not yet available in the public domain, its efficacy is fundamentally dependent on the intracellular presence of its target's substrates, E1-S and DHEA-S. The transport of these steroid sulfates into target cells is a well-characterized, carrier-mediated process involving OATP and SOAT proteins. A thorough understanding of these uptake mechanisms is crucial for contextualizing the action of STS inhibitors and for the continued development of therapies targeting the sulfatase pathway. The protocols and data presented here provide a foundational guide for researchers in this field.
References
- 1. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 2. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Steroids | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Rapid and structure-specific cellular uptake of selected steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
Methodological & Application
Application Notes and Protocols for Steroid Sulfatase-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2][3] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][3] This enzymatic activity is particularly significant in hormone-dependent cancers, such as breast and prostate cancer, where the local production of estrogens and androgens can fuel tumor growth.[1][2] Consequently, STS has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[4][5]
Steroid sulfatase-IN-1 is a potent, orally active inhibitor of steroid sulfatase, with a reported IC50 of 1.71 nM. Its high potency makes it a valuable tool for studying the role of STS in various physiological and pathological processes and a potential candidate for drug development. These application notes provide detailed protocols for the in vitro evaluation of this compound, including an enzyme inhibition assay and a cell-based proliferation assay.
Signaling Pathway of Steroid Sulfatase
The following diagram illustrates the role of steroid sulfatase in the conversion of inactive steroid sulfates to active steroid hormones, which can then stimulate hormone-dependent cellular responses.
Caption: Steroid sulfatase pathway and point of inhibition.
Quantitative Data Summary
The inhibitory potency of this compound and its effects on cell proliferation are summarized below.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Effect | Reference |
| This compound | Steroid Sulfatase (STS) | Enzyme Inhibition | 1.71 | - | Potent Inhibition | MedChemExpress |
| KW-2581 (example) | Steroid Sulfatase (STS) | Cell Proliferation | 0.18 | ZR-75-1 | Inhibition of E1S-stimulated growth | [6] |
| 2-MeOE2bisMATE (example) | Cell Proliferation | Cell Proliferation | 400 | MCF-7 | Inhibition of cell growth | [7] |
| Chromenone sulfamates (example) | Steroid Sulfatase (STS) | Cell Proliferation | <0.1 | MCF-7 | Blockade of estrone sulfate-stimulated growth | [4] |
Experimental Protocols
STS Enzyme Inhibition Assay (Colorimetric)
This protocol describes the determination of the IC50 value of this compound using a colorimetric assay with p-nitrocatechol sulfate as the substrate. As this compound is likely an irreversible inhibitor, a pre-incubation step is crucial.[3][6][8][9]
Workflow for Enzyme Inhibition Assay
Caption: Workflow for the STS enzyme inhibition assay.
Materials:
-
Purified human steroid sulfatase (e.g., from placental microsomes)
-
This compound
-
p-Nitrocatechol sulfate (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 515 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in Assay Buffer. Given the potent IC50 of 1.71 nM, a suitable concentration range would be from 0.01 nM to 100 nM.
-
Prepare a solution of p-nitrocatechol sulfate in Assay Buffer.
-
Prepare a solution of purified STS enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Test wells: Add the diluted this compound solutions.
-
Positive control (100% activity): Add Assay Buffer with the same concentration of DMSO as in the test wells.
-
Negative control (0% activity): Add Assay Buffer.
-
Substrate blank: Add Assay Buffer. This will be used to subtract background absorbance.
-
-
-
Pre-incubation:
-
Add the STS enzyme solution to the test and positive control wells.
-
Incubate the plate at 37°C for a defined pre-incubation time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. For irreversible inhibitors, varying the pre-incubation time can provide insights into the kinetics of inactivation.[10]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the p-nitrocatechol sulfate solution to all wells except the negative control.
-
Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range in the positive control wells.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the Stop Solution to all wells. The addition of NaOH will also induce a color change in the product (p-nitrocatechol).
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the substrate blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based STS Inhibition and Proliferation Assay
This protocol evaluates the effect of this compound on the proliferation of hormone-dependent breast cancer cells (MCF-7) stimulated with estrone sulfate.
Logical Relationship of Cell-Based Assay Components
Caption: Logical flow of the cell-based proliferation assay.
Materials:
-
MCF-7 human breast cancer cell line
-
JEG-3 choriocarcinoma cell line (as a positive control for high STS expression)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phenol red-free medium supplemented with charcoal-stripped FBS
-
Estrone sulfate (E1S)
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in standard medium.
-
For the experiment, switch the cells to phenol red-free medium with charcoal-stripped FBS for at least 24 hours to deprive them of estrogens.
-
Trypsinize and seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Prepare solutions of E1S and various concentrations of this compound in the phenol red-free medium.
-
Remove the medium from the cells and replace it with the treatment media:
-
Vehicle control: Medium with vehicle (DMSO).
-
E1S stimulation: Medium with E1S (e.g., 10 nM).
-
Inhibitor treatment: Medium with E1S and varying concentrations of this compound.
-
Inhibitor only control: Medium with the highest concentration of this compound to assess any direct cytotoxic effects.
-
-
-
Incubation:
-
Incubate the plates for 3-5 days to allow for cell proliferation.
-
-
Measurement of Cell Proliferation:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the percentage of inhibition of E1S-stimulated proliferation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of growth).
-
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. The enzyme inhibition assay allows for the precise determination of its inhibitory potency, while the cell-based assay provides crucial information on its efficacy in a more physiologically relevant context. These methods are essential for advancing our understanding of this potent inhibitor and its potential as a therapeutic agent in hormone-dependent diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase: A systematic study on the isolation, single step purification, and identification of its new inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrone formate: a novel type of irreversible inhibitor of human steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Sulfatase-IN-1 in MCF-7 Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens in hormone-dependent breast cancers.[1][2][3] STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][2] In estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7, this localized production of estrogens can stimulate cell proliferation.[4] Therefore, the inhibition of STS presents a promising therapeutic strategy for hormone-dependent breast cancer.[1][3][5][6][7]
Steroid sulfatase-IN-1 is a potent, orally active inhibitor of the steroid sulfatase enzyme.[8][9] These application notes provide a detailed protocol for utilizing this compound in a cell proliferation assay with the MCF-7 human breast cancer cell line. The provided methodology is based on the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity and cell proliferation.[10][11][12][13]
Data Presentation
The inhibitory activity of this compound on the STS enzyme is summarized in the table below. This value is critical for determining the appropriate concentration range for in vitro studies.
| Compound | IC50 (nM) | Target | Notes |
| This compound | 1.71 | Steroid Sulfatase | Potent and orally active inhibitor.[8][9] |
Signaling Pathway
The following diagram illustrates the signaling pathway of steroid sulfatase in MCF-7 cells and the mechanism of action for this compound.
Caption: Steroid sulfatase signaling pathway in MCF-7 cells.
Experimental Workflow
The following diagram outlines the experimental workflow for the MCF-7 cell proliferation assay using this compound.
Caption: Workflow for MCF-7 cell proliferation assay.
Experimental Protocols
Materials and Reagents
-
MCF-7 cells (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Estrone-3-sulfate (E1S) or Dehydroepiandrosterone sulfate (DHEAS) (prepare a 1 mM stock solution in sterile water)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Culture
-
Culture MCF-7 cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin. The use of charcoal-stripped FBS is crucial to minimize the background levels of hormones.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
MCF-7 Cell Proliferation Assay (SRB Assay)
-
Cell Seeding:
-
Harvest MCF-7 cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Count the cells and adjust the cell density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 1 µM.
-
To stimulate proliferation, prepare culture medium containing a final concentration of 10 nM E1S or 100 nM DHEAS.
-
Remove the medium from the wells and add 200 µL of the medium containing the desired concentrations of this compound and the steroid sulfate.
-
Include appropriate controls:
-
Vehicle control (medium with DMSO, equivalent to the highest concentration used for the inhibitor).
-
Positive control (medium with steroid sulfate only).
-
Negative control (medium without steroid sulfate or inhibitor).
-
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.[13]
-
-
SRB Staining:
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[10]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the background absorbance (wells with medium only) from all readings.
-
Calculate the percentage of cell growth inhibition using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) using a non-linear regression analysis software (e.g., GraphPad Prism).
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Sulfatase Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and experimental protocols for the use of steroid sulfatase (STS) inhibitors in xenograft models of hormone-dependent cancers. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of STS inhibitors.
Introduction
Steroid sulfatase (STS) is a critical enzyme in the steroid biosynthesis pathway, responsible for hydrolyzing steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively[1][2][3]. These active steroids can then be converted into potent estrogens (e.g., estradiol) and androgens, which can stimulate the growth of hormone-dependent cancers like breast, prostate, and endometrial cancers[1][4][5]. Inhibition of STS is therefore a promising therapeutic strategy to block the production of tumor-promoting hormones. This document outlines the application of a representative steroid sulfatase inhibitor, referred to here as Steroid Sulfatase-IN-1, in preclinical xenograft models.
Mechanism of Action
This compound acts as a potent inhibitor of the STS enzyme. By blocking the activity of STS, the inhibitor prevents the conversion of inactive steroid sulfates into biologically active steroids. This reduction in active estrogens and androgens within the tumor microenvironment leads to a decrease in hormone receptor signaling and subsequent inhibition of tumor growth in hormone-dependent cancers.
Signaling Pathway
The following diagram illustrates the central role of Steroid Sulfatase in the steroidogenic pathway and the point of intervention for this compound.
Caption: Steroidogenic pathway and mechanism of STS inhibition.
Data Presentation
The following tables summarize representative dosing and efficacy data for steroid sulfatase inhibitors in various xenograft models based on published studies.
Table 1: Dosing and Administration of Steroid Sulfatase Inhibitors in Xenograft Models
| Compound | Cancer Model | Mouse Strain | Administration Route | Dose | Dosing Frequency | Reference |
| Irosustat (STX64) | Endometrial Cancer (Ishikawa) | Ovariectomized Nude Mice | Oral | 1 mg/kg | Daily | [6] |
| Irosustat (STX64) | Endometrial Cancer (Ishikawa) | Ovariectomized Nude Mice | Oral | 10 mg/kg | Daily | [6] |
| STX213 | Endometrial Cancer (Ishikawa) | Ovariectomized Nude Mice | Oral | 1 mg/kg | Daily | [6] |
| STX213 | Endometrial Cancer (Ishikawa) | Ovariectomized Nude Mice | Oral | 1 mg/kg | Weekly | [6] |
| Irosustat (STX64) | Breast Cancer (MCF-7) | Ovariectomized Nude Mice | Not Specified | Not Specified | Not Specified | [4] |
| STX213 | Breast Cancer (MCF-7) | Ovariectomized Nude Mice | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Efficacy of Steroid Sulfatase Inhibitors in Xenograft Models
| Compound | Cancer Model | Dose | Dosing Frequency | Tumor Growth Inhibition | Reference |
| Irosustat (STX64) | Endometrial Cancer (Ishikawa) | 1 mg/kg | Daily | 48% | [6] |
| Irosustat (STX64) | Endometrial Cancer (Ishikawa) | 10 mg/kg | Daily | 59% | [6] |
| STX213 | Endometrial Cancer (Ishikawa) | 1 mg/kg | Daily | 67% | [6] |
| STX213 | Endometrial Cancer (Ishikawa) | 1 mg/kg | Weekly | Significant Inhibition | [6] |
| Irosustat (STX64) | Breast Cancer (MCF-7) | 1 mg/kg | Daily | 50% | [4] |
| STX213 | Breast Cancer (MCF-7) | 1 mg/kg | Daily | 67% | [4] |
Experimental Protocols
Protocol 1: General Preparation of Dosing Solutions
This protocol describes the preparation of a formulation for oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound and place it in a sterile tube.
-
Add a small amount of the vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dissolution or to create a fine, uniform suspension.
-
Store the prepared formulation at 4°C for short-term use. Prepare fresh dosing solutions regularly.
Protocol 2: Xenograft Tumor Model and Drug Administration
This protocol details the establishment of a subcutaneous xenograft model and the subsequent administration of this compound.
Materials:
-
Hormone-dependent cancer cell line (e.g., MCF-7 for breast cancer, Ishikawa for endometrial cancer)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
Oral gavage needles
-
Prepared this compound dosing solution
-
Vehicle control solution
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under appropriate conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., 1 mg/kg daily).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the animals to assess for any potential toxicity.
-
Study Termination: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for a typical xenograft study evaluating a steroid sulfatase inhibitor.
References
- 1. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of steroid sulfatase in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Vehicle Formulation for Oral Administration of Steroid Sulfatase-IN-1: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Steroid sulfatase-IN-1 is a potent, orally active inhibitor of the enzyme steroid sulfatase (STS), which plays a critical role in the biosynthesis of active steroids.[1][2] Due to its therapeutic potential in hormone-dependent diseases, robust and reproducible methods for its oral delivery in preclinical research are essential. Like many small molecule inhibitors, this compound exhibits poor aqueous solubility, necessitating the use of specialized vehicle formulations to ensure adequate absorption and bioavailability upon oral administration.
These application notes provide detailed protocols for the preparation of suitable vehicle formulations for the oral administration of this compound to animal models in a research setting. The recommended formulations are designed to enhance the solubility and dispersibility of the compound, thereby facilitating consistent and reliable in vivo studies.
Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Formulation |
| Molecular Weight | 391.44 g/mol | Standard for small molecule drugs. |
| LogP (o/w) | 3.8 - 4.5 | Indicates high lipophilicity and likely poor aqueous solubility. |
| Aqueous Solubility | Very low | A solubilizing or suspending vehicle is required. |
| pKa | Acidic: ~8.5, Basic: ~1.5 | The compound has a weakly acidic phenol group. pH adjustment is unlikely to significantly improve solubility in the physiological pH range of the GI tract. |
Note: These properties were predicted based on the chemical structure of this compound and should be considered as estimates.
Recommended Vehicle Formulations
Given the predicted low aqueous solubility and high lipophilicity of this compound, two primary formulation strategies are recommended: a suspension formulation and a solution formulation using a co-solvent system. The choice between these will depend on the required dose, the animal model, and the specific study objectives.
Formulation Summary
| Formulation Type | Vehicle Composition | Suitability |
| Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water with 0.1% (v/v) Tween® 80 | For low to moderate doses. Good for initial screening and toxicology studies. |
| Solution | 20% (v/v) PEG 400, 10% (v/v) Solutol® HS 15 in sterile water | For a wider range of doses, where a true solution is desired to maximize absorption. |
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL suspension of this compound in a standard aqueous vehicle.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween® 80
-
Deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
Add 0.5 g of CMC to approximately 80 mL of deionized water while stirring continuously.
-
Heat the solution to 60-70°C with continued stirring to aid in the dissolution of CMC.
-
Once the CMC is fully dissolved, allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween® 80 to the CMC solution.
-
Bring the final volume to 100 mL with deionized water and stir until homogeneous.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound (e.g., 10 mg for 10 mL of formulation).
-
Place the powder in a clean, dry mortar.
-
Add a small volume of the vehicle (a few drops) to the powder and triturate with the pestle to form a smooth, uniform paste. This wetting step is critical to prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the suspension to a volumetric flask or graduated cylinder and bring to the final desired volume with the vehicle.
-
Stir the final suspension for at least 15 minutes before administration to ensure homogeneity.
-
Administration:
-
Administer to animals by oral gavage using an appropriately sized feeding needle.
-
Ensure the suspension is well-mixed immediately before drawing each dose.
Protocol 2: Preparation of a Solution Formulation (5 mg/mL)
This protocol describes the preparation of a 5 mg/mL solution of this compound using a co-solvent system.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Solutol® HS 15
-
Sterile water for injection
-
Glass vials
-
Vortex mixer
-
Water bath (optional)
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
In a clean glass vial, combine 2 mL of PEG 400 and 1 mL of Solutol® HS 15.
-
Vortex the mixture until it is homogeneous.
-
-
Prepare the Solution:
-
Weigh 50 mg of this compound and add it to the vehicle mixture.
-
Vortex the mixture vigorously for 2-3 minutes to dissolve the compound. Gentle warming in a water bath (37-40°C) may be used to facilitate dissolution.
-
Once the compound is completely dissolved, add sterile water to bring the final volume to 10 mL.
-
Vortex again until a clear, homogeneous solution is obtained.
-
Administration:
-
Administer to animals by oral gavage.
-
The solution should be clear and free of particulates before administration.
Signaling Pathway and Experimental Workflow
Steroid Synthesis and STS Inhibition
The following diagram illustrates the role of steroid sulfatase in the conversion of inactive steroid sulfates to active steroids and the point of inhibition by this compound.
Caption: Steroid sulfatase (STS) signaling pathway and inhibition.
Oral Formulation and In Vivo Study Workflow
The logical flow for developing and testing an oral formulation of this compound is depicted below.
Caption: Workflow for oral formulation and pharmacokinetic study.
Conclusion
The selection of an appropriate vehicle is critical for the successful oral administration of poorly soluble compounds like this compound in preclinical research. The suspension and solution formulations detailed in these application notes provide reliable options for achieving consistent dosing and facilitating the investigation of the in vivo efficacy and pharmacokinetics of this potent steroid sulfatase inhibitor. Researchers should select the formulation that best suits their specific experimental needs and dose requirements.
References
Application of Steroid Sulfatase-IN-1 in Prostate Cancer Research
For Research Use Only
Introduction
Steroid sulfatase (STS) is a critical enzyme in the androgen synthesis pathway, catalyzing the hydrolysis of dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA). DHEA serves as a precursor for the synthesis of potent androgens such as testosterone and dihydrotestosterone (DHT).[1][2][3][4][5] In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the expression and activity of STS are often upregulated.[1][3][6] This increased STS activity contributes to the intracrine production of androgens within the tumor microenvironment, thereby driving androgen receptor (AR) signaling and promoting tumor growth, even in a low-testosterone environment achieved by androgen deprivation therapy (ADT).[3][6]
Steroid sulfatase-IN-1 is a highly potent, orally active inhibitor of the steroid sulfatase enzyme, with an IC50 value of 1.71 nM.[2] By blocking the conversion of DHEAS to DHEA, this compound effectively curtails the intratumoral androgen supply, leading to the suppression of AR transcriptional activity, inhibition of prostate cancer cell proliferation, and a reduction in tumor growth.[1][6] Furthermore, preclinical studies have demonstrated that inhibition of STS can enhance the therapeutic efficacy of second-generation antiandrogen drugs like enzalutamide, suggesting a promising strategy to overcome treatment resistance in advanced prostate cancer.[1][4][6]
These application notes provide a summary of the key findings related to the use of STS inhibitors, like this compound, in prostate cancer research and offer detailed protocols for relevant in vitro and in vivo experimental setups.
Biological Activity and Data Presentation
The biological activity of potent STS inhibitors, such as this compound and its analogs (e.g., SI-1 and SI-2), has been characterized in various prostate cancer models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of STS Inhibitors in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Inhibitor | Concentration | Effect | Reference |
| VCaP | STS Activity | SI-1 | 5 µM | ~55% inhibition | [7] |
| VCaP | STS Activity | SI-2 | 5 µM | ~60% inhibition | [7] |
| C4-2B | Cell Proliferation | SI-1 | 1 µM | Significant growth inhibition | [7] |
| C4-2B | Cell Proliferation | SI-1 | 2.5 µM | Further significant growth inhibition | [7] |
| VCaP | Cell Proliferation | SI-1 | 2.5 µM | Significant growth inhibition | [7] |
| VCaP | Cell Proliferation | SI-1 | 5 µM | Further significant growth inhibition | [7] |
| C4-2B | Cell Proliferation | SI-2 | 1 µM | Significant growth inhibition | [7] |
| C4-2B | Cell Proliferation | SI-2 | 2.5 µM | Further significant growth inhibition | [7] |
| VCaP | Cell Proliferation | SI-2 | 2.5 µM | Significant growth inhibition | [7] |
| VCaP | Cell Proliferation | SI-2 | 5 µM | Further significant growth inhibition | [7] |
| VCaP | Colony Formation | SI-1 | 2.5 µM | Significant reduction in colonies | [7] |
| VCaP | Colony Formation | SI-2 | 2.5 µM | Significant reduction in colonies | [7] |
| VCaP | Combination Therapy (Cell Growth) | Enzalutamide (10 µM) + SI-1 (2.5 µM) | N/A | Enhanced growth inhibition vs. single agents | [6] |
| VCaP | Combination Therapy (Cell Growth) | Enzalutamide (10 µM) + SI-2 (2.5 µM) | N/A | Enhanced growth inhibition vs. single agents | [6] |
Table 2: In Vivo Efficacy of STS Inhibitors in a Castration-Relapsed VCaP Xenograft Model
| Treatment Group | Dosing | Outcome | Result | Reference |
| Vehicle Control | N/A | Tumor Growth | Baseline tumor growth | [4] |
| STS Inhibitor (SI-1 or SI-2) | 50 mg/kg, p.o. | Tumor Growth | Significant suppression of tumor growth | [4][8] |
| Enzalutamide | 10 mg/kg | Tumor Growth | Suppression of tumor growth | [4] |
| STS Inhibitor + Enzalutamide | 50 mg/kg + 10 mg/kg | Tumor Growth | Significantly enhanced tumor growth suppression vs. single agents | [4] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and related inhibitors primarily involves the disruption of the androgen receptor signaling pathway. The following diagrams illustrate the targeted pathway and a typical experimental workflow for evaluating STS inhibitors.
References
- 1. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. urologytimes.com [urologytimes.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Steroid Sulfatase Stimulates Intracrine Androgen Synthesis and is a Therapeutic Target for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetmol.cn [targetmol.cn]
Investigating Intracrine Androgen Synthesis with Steroid Sulfatase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Compound Selection: While the initial topic specified "Steroid sulfatase-IN-1," publicly available data and detailed experimental protocols for this specific inhibitor are limited. To provide a comprehensive and data-rich resource, this document will focus on Irosustat (STX64) , a well-characterized, potent, and clinically evaluated steroid sulfatase (STS) inhibitor. The principles and protocols described herein are broadly applicable to other potent STS inhibitors, including this compound.
Introduction to Intracrine Androgen Synthesis and Steroid Sulfatase (STS)
Intracrine androgen synthesis is a critical process where peripheral tissues synthesize active androgens from circulating inactive steroid precursors.[1][2] This mechanism is of particular importance in hormone-dependent pathologies, such as prostate cancer, where it can contribute to disease progression despite androgen deprivation therapies.[3][4] A key enzyme in this pathway is steroid sulfatase (STS), which catalyzes the hydrolysis of dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S) into their biologically active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[5][6][7] DHEA can then be further metabolized to potent androgens like testosterone and dihydrotestosterone (DHT).
STS is overexpressed in various hormone-dependent cancers, including prostate cancer, making it a compelling therapeutic target.[3][4] Potent and specific inhibitors of STS, such as Irosustat, offer a valuable tool to investigate the role of intracrine androgen synthesis and as potential therapeutic agents.
Mechanism of Action of Irosustat (STX64)
Irosustat is a non-steroidal, irreversible inhibitor of STS.[8] It belongs to the aryl sulfamate ester class of drugs and acts by covalently modifying the active site of the STS enzyme, leading to its inactivation.[9] By blocking STS, Irosustat prevents the conversion of inactive steroid sulfates into active steroids, thereby reducing the intracellular pool of androgens and estrogens available to stimulate hormone receptor signaling.[1][8]
Quantitative Data for Irosustat (STX64)
The following tables summarize key quantitative data for Irosustat, providing a basis for experimental design and interpretation.
Table 1: In Vitro Potency of Irosustat
| Parameter | Cell Line/System | Value | Reference |
| IC50 (STS inhibition) | Placental microsomes | 8 nM | [10] |
| IC50 (STS inhibition) | JEG-3 cells | 0.015 - 0.025 nM | [9][11] |
| IC50 (STS inhibition) | MCF-7 cells | 0.2 nM | [4] |
Table 2: Clinical Pharmacodynamic Effects of Irosustat in Breast Cancer Patients
| Parameter | Dosage | Change from Baseline | Reference |
| STS Activity Inhibition (Tumor Tissue) | 5 mg/day | 99% decrease | [12][13] |
| Serum Estrone | 5 mg/day | 76% decrease | [1] |
| Serum Estradiol | 5 mg/day | 39% decrease | [1] |
| Serum DHEA | 5 mg/day | 41% decrease | [1] |
| Serum Androstenediol | 5 mg/day | 70% decrease | [1] |
| Serum Androstenedione | 5 mg/day | 62% decrease | [1] |
| Serum Testosterone | 5 mg/day | 30% decrease | [1] |
Table 3: In Vivo Efficacy of Irosustat in a Rat Model
| Parameter | Dosage | Effect | Reference |
| STS Activity Inhibition (Liver) | 1 mg/kg, p.o. | >90% inhibition | [4] |
| Uterine Growth (stimulated by E1S) | 2 mg/kg, p.o. for 5 days | Blocked | [4] |
| Mammary Tumor Growth (NMU-induced) | 2, 10 mg/kg, p.o. | Dose-dependent decrease | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow for investigating intracrine androgen synthesis using an STS inhibitor.
Caption: Intracrine androgen synthesis pathway and the inhibitory action of Irosustat.
Caption: General experimental workflow for investigating STS inhibition.
Experimental Protocols
In Vitro Steroid Sulfatase (STS) Activity Assay
This protocol is adapted from methods used in studies of STS inhibitors.[5][14]
Objective: To measure the enzymatic activity of STS in cell lysates and assess the inhibitory effect of Irosustat.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
4-Methylumbelliferyl sulfate (4-MUS) substrate
-
Assay buffer (pH 7.5)
-
Irosustat
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Cell Culture and Lysis:
-
Culture prostate cancer cells to 80-90% confluency.
-
Treat cells with varying concentrations of Irosustat for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
Enzymatic Reaction:
-
In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
Initiate the reaction by adding 4-methylumbelliferyl sulfate to a final concentration of 0.5 mmol/L in assay buffer.
-
Incubate the plate at 37°C for a specific duration (e.g., 1-4 hours), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the STS activity as the rate of fluorescent product formation per unit of protein per unit of time.
-
Determine the IC50 value of Irosustat by plotting the percentage of STS activity inhibition against the logarithm of the inhibitor concentration.
-
Measurement of Intracellular Androgen Levels by LC-MS/MS
Objective: To quantify the levels of DHEA, testosterone, and DHT in prostate cancer cells following treatment with DHEAS and Irosustat.
Materials:
-
Prostate cancer cell lines
-
DHEAS
-
Irosustat
-
Cell culture medium (charcoal-stripped serum recommended)
-
Internal standards for DHEA, testosterone, and DHT
-
Organic solvents (e.g., methanol, acetonitrile, methyl tert-butyl ether)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere.
-
Replace the medium with a medium containing a known concentration of DHEAS (e.g., 100 nM) and varying concentrations of Irosustat.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Steroid Extraction:
-
Harvest the cells and pellet them by centrifugation.
-
Lyse the cells and add internal standards.
-
Perform liquid-liquid or solid-phase extraction to isolate the steroids from the cell lysate.
-
Evaporate the solvent and reconstitute the sample in a mobile phase compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Separate the androgens using a suitable chromatography column and gradient.
-
Detect and quantify the androgens using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct standard curves for each androgen using known concentrations.
-
Calculate the concentration of each androgen in the samples based on the standard curves and normalize to the cell number or protein content.
-
In Vivo Xenograft Study
Objective: To evaluate the effect of Irosustat on tumor growth in a prostate cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Prostate cancer cell line (e.g., VCaP)
-
Matrigel
-
Irosustat formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Resuspend prostate cancer cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flanks of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Irosustat (e.g., 10 mg/kg/day) or vehicle control orally.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and collect tumors and blood samples.
-
-
Ex Vivo Analysis:
-
Analyze serum for steroid hormone levels.
-
Homogenize a portion of the tumor tissue to measure STS activity and intracellular androgen levels as described in the in vitro protocols.
-
Conclusion
The investigation of intracrine androgen synthesis is crucial for understanding the mechanisms of hormone-dependent diseases and for the development of novel therapeutics. Steroid sulfatase inhibitors, exemplified by the potent and well-characterized compound Irosustat, provide an invaluable tool for this research. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize STS inhibitors in their studies. By elucidating the role of STS in androgen synthesis, we can pave the way for more effective treatments for conditions such as castration-resistant prostate cancer.
References
- 1. Irosustat - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Steroid sulfatase in mouse liver and testis: Characterization, ontogeny and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 11. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Use of Steroid Sulfatase Inhibitors in Endometriosis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Steroid Sulfatase (STS) inhibitors, such as Steroid sulfatase-IN-1, in preclinical endometriosis research models. The information is curated to facilitate the design and execution of experiments aimed at investigating the therapeutic potential of STS inhibition in endometriosis.
Introduction
Endometriosis is an estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. Local estrogen production within endometriotic lesions is a key driver of disease progression.[1][2] Steroid sulfatase (STS) is a critical enzyme in this process, catalyzing the conversion of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and DHEA, respectively.[3][4][5] These active steroids can then be further converted to the potent estrogen, estradiol (E2).[4][5]
STS is overexpressed in endometriotic tissue, and its activity correlates with disease severity, making it a promising therapeutic target.[3][6][7] STS inhibitors block this local estrogen synthesis, offering a targeted approach to treatment without significantly impacting systemic estrogen levels, a common side effect of current hormonal therapies.[3][8][9] This document outlines the application of STS inhibitors in both in vitro and in vivo endometriosis models.
Mechanism of Action
STS inhibitors act by blocking the hydrolysis of steroid sulfates, thereby reducing the local pool of active estrogens that fuel the growth of endometriotic lesions. The primary pathway involves the inhibition of the conversion of E1S to E1.
In Vitro Applications
Inhibition of STS Activity in Endometrial Cells
STS inhibitors can be evaluated for their efficacy in reducing STS activity in primary endometrial cells or endometriotic cell lines.
Table 1: In Vitro Efficacy of STS Inhibitors
| Cell Type | Inhibitor (Concentration) | Outcome | Reference |
| Human Endometrial Explants | E2MATE (1 µM) | Decreased STS activity (P < 0.001) | [3][8][9] |
| Eutopic and Ectopic Endometrial Tissue | 667 COUMATE (STX64) | Almost complete inhibition of STS activity (>99%) | [7] |
| Ishikawa (Endometrial Cancer) Cells | STX64 | Complete inhibition of STS activity (<99%) | [10] |
| Ishikawa (Endometrial Cancer) Cells | STX213 | Complete inhibition of STS activity (<99%) | [10] |
Experimental Protocol: In Vitro STS Activity Assay
This protocol is adapted from methodologies used in studies investigating STS inhibitors in endometrial tissues.[3][10]
Materials:
-
Human endometrial explants or relevant cell lines
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Lysis buffer (e.g., T-PER)
-
4-methylumbelliferyl sulfate (4-MUS) as a substrate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Culture endometrial explants or cells to the desired confluency. Treat the cells with varying concentrations of this compound or vehicle control for 24 hours.[3][8][9]
-
Tissue/Cell Lysis: Homogenize the treated tissues or lyse the cells in a suitable lysis buffer.[3]
-
STS Activity Measurement:
-
Incubate the cell/tissue lysate with 4-methylumbelliferyl sulfate (4-MUS). STS will convert 4-MUS to the fluorescent product 4-methylumbelliferone.[3]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Quantify STS activity and compare the results between the inhibitor-treated and vehicle-treated groups to determine the inhibitory effect.
In Vivo Applications
Murine Model of Endometriosis
A common in vivo model involves the induction of endometriosis in mice, followed by treatment with an STS inhibitor.
Table 2: In Vivo Efficacy of STS Inhibitors in a Murine Endometriosis Model
| Inhibitor (Dosage) | Treatment Duration | Key Findings | Reference |
| E2MATE (0.5 and 1.0 mg/kg, oral) | 21 days | - Reduced lesion weight (P < 0.01) and size (P < 0.05)- Inhibited STS activity in uterus, liver, leukocytes, and lesions (P < 0.05 to P < 0.001)- No significant change in plasma estradiol levels | [3][8][9] |
| STX64 and STX213 (in endometrial cancer xenograft) | Daily | - Complete inhibition of liver and tumor STS activity- Significant decrease in plasma E2 levels | [10] |
Experimental Protocol: In Vivo Murine Endometriosis Model
This protocol describes the induction of endometriosis in mice and subsequent treatment with an STS inhibitor.[3][8][9]
Materials:
-
Female immunodeficient mice (e.g., nude mice)
-
Human endometrial tissue fragments (for xenograft model)
-
This compound
-
Vehicle control
-
Surgical instruments
-
Analytical equipment for hormone assays and STS activity measurement
Procedure:
-
Induction of Endometriosis: Surgically induce endometriosis in mice by implanting human endometrial tissue fragments into the peritoneal cavity.[3][8][9]
-
Treatment: After a recovery period to allow for lesion establishment, administer this compound or a vehicle control orally on a daily basis for 21 days.[3][8][9]
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood samples for plasma estradiol measurement.[3][8][9]
-
Excise the endometriotic lesions and measure their number, weight, and size.[3][8][9]
-
Collect lesions and other relevant tissues (e.g., uterus, liver) to assess STS activity.[3][8][9]
-
Perform immunohistochemical analysis on the lesions to evaluate markers of proliferation (e.g., Ki67) and apoptosis.[8]
-
Concluding Remarks
The use of this compound and other STS inhibitors presents a promising targeted therapeutic strategy for endometriosis. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of these compounds in relevant preclinical models. By inhibiting local estrogen production within endometriotic lesions, these inhibitors have the potential to reduce lesion growth and alleviate symptoms associated with endometriosis. Further research in this area is warranted to translate these preclinical findings into clinical applications.
References
- 1. SULFATION PATHWAYS: Contribution of intracrine oestrogens to the aetiology of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Site-Specific Regulation of Sulfatase and Aromatase Pathways for Estrogen Production in Endometriosis [frontiersin.org]
- 5. Site-Specific Regulation of Sulfatase and Aromatase Pathways for Estrogen Production in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Inhibition of steroid sulphatase activity in endometriotic implants by 667 COUMATE: a potential new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of steroid sulfatase decreases endometriosis in an in vivo murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility of Steroid sulfatase-IN-1 in DMSO and cell culture media
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for using Steroid sulfatase-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and other similar organic small molecule inhibitors. For biological experiments, it is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation or insolubility due to moisture contamination.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a concentrated stock solution, dissolve the powdered compound in pure DMSO. It is a common practice to prepare a high-concentration stock (e.g., 10 mM) which can then be serially diluted. For detailed steps, refer to the "Experimental Protocols" section below.
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1%.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: My this compound solution precipitates when I dilute it in my aqueous cell culture medium. What can I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds.[2][3] This occurs because the compound is much less soluble in the aqueous medium than in the DMSO stock.[3] Please refer to the "Troubleshooting Guide" for detailed solutions to this problem.
Solubility Data
| Solvent | Solubility | Recommendations |
| DMSO | Generally high | Recommended for preparing high-concentration stock solutions (e.g., ≥10 mM). |
| Ethanol | May be slightly soluble | Not generally recommended for primary stock solutions unless specified by the manufacturer.[4] |
| Water / PBS | Insoluble or very poorly soluble | Not suitable for preparing stock solutions. Working solutions require very low concentrations.[2] |
| Cell Culture Media | Very low | The final concentration of the inhibitor is limited by its aqueous solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation : Briefly centrifuge the vial containing the powdered this compound to ensure all the powder is at the bottom.[2]
-
Calculation : Determine the volume of DMSO needed to achieve a 10 mM concentration. The formula is: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] x 100,000.
-
Dissolution : Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing : Vortex the solution thoroughly to ensure the compound is completely dissolved. If dissolution is difficult, brief ultrasonication (in a water bath) or gentle warming (not exceeding 50°C) can be employed.[2]
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Intermediate Dilution (Optional but Recommended) : To prevent precipitation, it is best to perform serial dilutions of the high-concentration stock in pure DMSO first, before the final dilution into the aqueous medium.
-
Final Dilution : Slowly add the required volume of the DMSO stock solution (or the intermediate dilution) to your pre-warmed cell culture medium while gently vortexing or mixing.[2] Aim for a final DMSO concentration of ≤0.1%.
-
Verification : After dilution, let the working solution stand for a few minutes. Visually inspect for any signs of precipitation. For a more sensitive check, place a drop on a microscope slide and look for crystals.[2]
-
Application : If the solution is clear, it is ready to be added to your cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates upon dilution in cell culture medium | The compound's aqueous solubility limit has been exceeded.[3] The DMSO concentration is too low in the final solution to keep the compound dissolved.[3] | - Decrease Final Concentration : Test lower final concentrations of the inhibitor. - Increase Final DMSO % : If your cells can tolerate it, slightly increase the final DMSO percentage (max 0.5%).[1] - Use Serum : Dilute the DMSO stock into a medium containing fetal bovine serum (FBS). Serum proteins can help to solubilize hydrophobic compounds.[1] - Use Ultrasonication : Briefly sonicate the final working solution to help dissolve any precipitate.[2] - Three-Step Protocol : Try an intermediate dilution step in 100% FBS before the final dilution in the medium.[5] |
| Powdered compound is difficult to dissolve in DMSO | The compound may have poor solubility even in DMSO. The DMSO may have absorbed moisture, reducing its solvating power.[2] | - Use Physical Methods : Gently warm the solution up to 50°C or use a sonicating water bath to aid dissolution.[2] - Use Fresh DMSO : Always use a fresh, anhydrous grade of DMSO from a sealed bottle. |
| Cell toxicity or unexpected off-target effects are observed | The final DMSO concentration is too high for the specific cell line. The inhibitor itself is causing cytotoxicity at the tested concentration. | - Lower DMSO Concentration : Ensure the final DMSO concentration is ≤0.1%. - Run a Vehicle Control : Always include a DMSO-only control at the same final concentration to differentiate between solvent and compound effects. - Perform a Dose-Response Curve : Determine the optimal, non-toxic working concentration of this compound for your specific assay and cell line. |
Visualizations
Caption: Steroid Sulfatase (STS) signaling pathway and point of inhibition.
Caption: Experimental workflow for preparing and using this compound.
References
Stability of Steroid sulfatase-IN-1 in solution for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Steroid sulfatase-IN-1 in solution for in vitro assays. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used for sulfamate-containing inhibitors. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be further diluted in aqueous buffers for your in vitro assays.
Q2: How should I store the stock solution of this compound?
Stock solutions of similar sulfamate-based inhibitors are typically stable for extended periods when stored at low temperatures. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use, a stock solution may be kept at -20°C.
Q3: What is the stability of this compound in aqueous assay buffers?
This compound, being a sulfamate-containing compound, is expected to have good stability in aqueous buffers. Studies on similar sulfamate electrophiles have shown high buffer stability, with less than 5% hydrolysis observed after 4 days at 37°C[1][2]. However, the stability in your specific assay buffer may vary depending on the pH, temperature, and presence of other components. It is always recommended to prepare fresh dilutions in aqueous buffer for each experiment or to conduct a stability assessment in your specific buffer if the diluted inhibitor needs to be stored.
Q4: Can I store this compound diluted in my cell culture medium?
It is not recommended to store this compound in cell culture medium for extended periods. Cell culture media are complex mixtures containing components that could potentially interact with the inhibitor and affect its stability and efficacy. Prepare fresh dilutions in your cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition in my assay. | 1. Degradation of the inhibitor: The inhibitor may have degraded due to improper storage or handling. 2. Precipitation of the inhibitor: The final concentration of the organic solvent (e.g., DMSO) in your assay may be too high, causing the inhibitor to precipitate. 3. Cellular metabolism of the inhibitor: The cell line used in your assay might metabolize the inhibitor, reducing its effective concentration over time. | 1. Prepare a fresh dilution of the inhibitor from a new stock aliquot. Ensure proper storage of stock solutions at -80°C. 2. Ensure the final concentration of DMSO or other organic solvent in your assay is low (typically ≤ 0.5%) to maintain solubility. 3. Consider the time course of your experiment. For longer incubations, you may need to replenish the inhibitor. |
| Complete loss of inhibitor activity. | 1. Incorrect storage: The inhibitor may have been stored at room temperature for an extended period or subjected to multiple freeze-thaw cycles. 2. Hydrolysis of the sulfamate group: Although generally stable, prolonged exposure to extreme pH or high temperatures in aqueous solution can lead to hydrolysis. | 1. Always store stock solutions at -80°C in single-use aliquots. 2. Prepare fresh dilutions in a buffer with a pH that is known to be optimal for both the enzyme and inhibitor stability (typically around pH 7.4 for steroid sulfatase assays)[3]. |
| Variability between experiments. | 1. Inconsistent inhibitor concentration: This could be due to pipetting errors or incomplete solubilization of the stock solution. 2. Differences in experimental conditions: Minor variations in incubation time, temperature, or cell density can affect the results. | 1. Ensure the stock solution is completely thawed and vortexed gently before making dilutions. Use calibrated pipettes. 2. Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. |
Stability of this compound in Solution
While specific quantitative data for this compound is not publicly available, the following tables provide a general guideline based on the known stability of similar sulfamate-containing inhibitors.
Table 1: Recommended Storage Conditions for Stock Solutions
| Solvent | Concentration | Storage Temperature | Estimated Stability |
| DMSO | 10 mM | -80°C | ≥ 1 year |
| DMSO | 10 mM | -20°C | Up to several months |
| DMSO | 10 mM | 4°C | Up to one week |
Table 2: General Stability in Aqueous Buffers
| Buffer System | pH | Temperature | Estimated Stability |
| Phosphate Buffered Saline (PBS) | 7.4 | 37°C | High stability for at least 96 hours[1][2] |
| Tris-HCl | 7.5 | Room Temperature | Stable for the duration of a typical experiment (several hours) |
| Cell Culture Medium | ~7.4 | 37°C | Recommended for immediate use |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add solvent: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex the solution gently and/or sonicate briefly until the compound is completely dissolved.
-
Aliquot and store: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Assessment of Stability in an Aqueous Assay Buffer
This protocol provides a framework to determine the stability of this compound in your specific experimental buffer.
-
Prepare inhibitor dilutions: Dilute the this compound stock solution to the final working concentration in your chosen aqueous assay buffer. Prepare enough volume for multiple time points.
-
Incubate at desired temperature: Store the diluted inhibitor solution at the temperature you will be using for your in vitro assay (e.g., 37°C).
-
Collect samples at time points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the inhibitor solution.
-
Perform activity assay: Use the collected aliquots to inhibit the steroid sulfatase enzyme in a standard activity assay.
-
Analyze results: Compare the inhibitory activity of the solution at different time points. A significant decrease in inhibition over time indicates instability. The IC50 value should remain consistent if the compound is stable.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: The steroid sulfatase pathway and the point of inhibition.
References
Technical Support Center: Steroid Sulfatase-IN-1 and Related Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Steroid sulfatase-IN-1 and other potent steroid sulfatase (STS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active inhibitor of the enzyme steroid sulfatase (STS) with an IC50 of 1.71 nM.[1] STS is a crucial enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] These active steroids can then be converted into potent estrogens and androgens that drive the proliferation of hormone-dependent cancers.[2][4] By inhibiting STS, this compound blocks this activation step, thereby reducing the levels of active steroid hormones in target tissues.[5]
Q2: What are the potential off-target effects of this compound and other sulfamate-based STS inhibitors?
While specific off-target screening data for this compound is not publicly available, the chemical class to which it likely belongs, aryl sulfamate esters, has known potential off-target effects. The most significant of these is the potential for estrogenic activity. Some steroidal STS inhibitors have been shown to interact with the estrogen receptor (ER), leading to undesired estrogenic effects. For instance, the steroidal inhibitor EMATE was found to be a potent estrogen. Therefore, it is crucial to evaluate the potential for estrogenic or anti-estrogenic activity when working with new STS inhibitors, particularly those with a steroidal backbone. Non-steroidal inhibitors, like Irosustat, were developed to mitigate these estrogenic side effects.[6]
Q3: Why do I observe a discrepancy between the IC50 value of my STS inhibitor in a cell-free (enzyme) assay versus a cell-based assay?
Several factors can contribute to differences in potency observed between biochemical and cellular assays:
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Cell Permeability: The inhibitor must cross the cell membrane to reach the STS enzyme, which is located in the endoplasmic reticulum.[7] Poor membrane permeability will result in a higher apparent IC50 in cellular assays.
-
Cellular Metabolism: The inhibitor may be metabolized by intracellular enzymes, leading to its inactivation and a decrease in apparent potency.
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Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.
-
Presence of Binding Proteins: In cellular assays, the inhibitor may bind to other proteins, reducing the free concentration available to inhibit STS.
Q4: Can STS inhibitors affect signaling pathways other than steroidogenesis?
Yes, beyond the direct impact on steroid hormone levels, STS inhibition can have broader effects. For example, STS has been identified as a novel target of the NF-κB signaling pathway in liver cells. In this context, STS is involved in a negative feedback loop that attenuates inflammation.[8] Therefore, inhibiting STS could potentially modulate inflammatory responses in certain cellular contexts. Additionally, STS deficiency has been linked to changes in gene expression related to skin function, brain and heart development, and blood clotting.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and other STS inhibitors.
Data Presentation
Table 1: Potency of Selected Steroid Sulfatase Inhibitors
| Inhibitor Name | Type | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | Not specified | STS | 1.71 | Not specified |
| Irosustat (STX64) | Non-steroidal | STS | 8 | Placental microsomes |
| Estrone-O-sulfamate (EMATE) | Steroidal | STS | 18 | Placental microsomes |
| Estrone-O-sulfamate (EMATE) | Steroidal | STS | 0.83 | MCF-7 cells |
| Steroid sulfatase-IN-7 | Not specified | STS | 0.05 | Human placental STS |
| Steroid sulfatase-IN-3 | Not specified | STS | 25.8 | Not specified |
| Steroid sulfatase-IN-4 | Not specified | STS | 25 | Human STS |
| Steroid sulfatase/17β-HSD1-IN-1 | Dual Inhibitor | STS | 28 | Cellular human STS |
| Steroid sulfatase/17β-HSD1-IN-4 | Dual Inhibitor | STS | 63 | Human STS |
| Steroid sulfatase/17β-HSD1-IN-5 | Dual Inhibitor | STS | 43 | Not specified |
This table summarizes the inhibitory potency of various STS inhibitors. Note that assay conditions can significantly impact IC50 values.[1][3][10]
Experimental Protocols
Protocol 1: In Vitro STS Activity Assay using Radiolabeled Substrate
This protocol is adapted from established methods for measuring STS activity in cell lysates or with purified enzyme.[2]
Materials:
-
Cell lysate or purified STS enzyme
-
RIPA buffer
-
BCA protein assay kit
-
Phosphate buffer (pH 7.4)
-
[6,7-³H]Estrone sulfate ([³H]E1S)
-
Unlabeled estrone sulfate (E1S)
-
[4-¹⁴C]Estrone ([¹⁴C]E1) (for recovery monitoring)
-
Toluene
-
Liquid scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Lysate Preparation: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Reaction Setup: In a microcentrifuge tube, incubate 100 µg of protein with PBS containing [³H]E1S (e.g., 4 x 10⁵ dpm) adjusted to a final concentration of 20 µM with unlabeled E1S.
-
Internal Standard: Add [¹⁴C]E1 (e.g., 1 x 10⁴ dpm) to each reaction to monitor procedural losses.
-
Incubation: Incubate the reaction mixture for 4 hours at 37°C.
-
Extraction: Stop the reaction and separate the product (estrone) from the substrate (estrone sulfate) by toluene partition. The unconjugated estrone will partition into the organic toluene phase, while the sulfated substrate remains in the aqueous phase.
-
Scintillation Counting: Transfer the toluene phase to a scintillation vial, add scintillation cocktail, and measure ³H and ¹⁴C radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the amount of estrone formed (in pmol/h/mg of protein) after correcting for procedural losses based on the recovery of the [¹⁴C]E1 internal standard.
Protocol 2: Cellular STS Inhibition Assay
This protocol measures the ability of an inhibitor to block STS activity in intact cells.
Materials:
-
Adherent cells expressing STS (e.g., MCF-7, T-47D, or transfected cells)
-
Cell culture medium (consider steroid-depleted medium for hormone-sensitive studies)
-
This compound or other STS inhibitor
-
[³H]E1S
-
Scintillation counter
-
Cell viability assay kit (e.g., WST-1, MTT)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase during the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a range of concentrations of the STS inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Substrate Addition: Add [³H]E1S to the culture medium and incubate for a further period (e.g., 4-6 hours).
-
Medium Collection: Collect the cell culture medium.
-
Extraction and Counting: Perform toluene partition extraction on the collected medium as described in Protocol 1 to separate the product from the substrate, followed by liquid scintillation counting.
-
Cell Viability: In a parallel plate treated under the same conditions, perform a cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Inflammatory Regulation of Steroid Sulfatase, A Novel Mechanism to Control Estrogen Homeostasis and Inflammation in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting low efficacy of Steroid sulfatase-IN-1 in vivo
Welcome to the technical support center for Steroid Sulfatase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo efficacy of this potent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of the enzyme Steroid Sulfatase (STS).[1][2][3] STS is a crucial enzyme in the biosynthesis of active estrogens and androgens.[4][5][6] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[4][6] By inhibiting STS, this compound blocks this conversion, thereby reducing the levels of active sex steroids that can promote the growth of hormone-dependent cancers.[4]
Below is a diagram illustrating the steroid sulfatase pathway and the point of inhibition by this compound.
Caption: Steroid sulfatase pathway and inhibition.
Q2: What are the known in vitro and in vivo activities of this compound?
A2: this compound is a highly potent inhibitor in vitro and has demonstrated anti-tumor activity in vivo. A summary of its known activities is provided in the table below.
| Parameter | Value | Source |
| In Vitro Potency | ||
| IC50 (Steroid Sulfatase) | 1.71 nM | [1][2][3] |
| In Vivo Efficacy | ||
| Animal Model | 67NR mouse (Breast Carcinoma Model) | [2] |
| Dose and Administration | 50 mg/kg, oral (p.o.) | [2] |
| Result | 51% Tumor Growth Inhibition (TGI) | [2] |
Q3: What are some other potent steroid sulfatase inhibitors that have been studied in vivo?
A3: Several other potent STS inhibitors have been evaluated in preclinical in vivo models. These can serve as a reference for expected efficacy and dosing regimens.
| Inhibitor | Animal Model | Dose and Administration | Key Findings | Source |
| STX64 (Irosustat) | Ovariectomized nude mice with MCF-7STS xenografts | 1 mg/kg, oral, once weekly | Failed to reduce tumor growth at this weekly dosing regimen. | [7] |
| STX213 | Ovariectomized nude mice with MCF-7WT and MCF-7STS xenografts | Orally administered | Showed greater duration of activity than STX64 and reduced MCF-7WT tumor growth by 56%. | [8] |
| STX1938 | Ovariectomized nude mice with MCF-7STS xenografts | 1 mg/kg, oral, once weekly | Significantly inhibited tumor growth. | [7] |
| TZS-8478 | Ovariectomized rats | 0.5 mg/kg/day, oral, for 5 days | Completely inhibited rat liver and uterine STS. | [9] |
| BENZOMATE | Rats | 1 or 10 mg/kg, single dose | Inhibited rat liver STS activity by 84% and 93%, respectively, after 24 hours. | [10] |
Troubleshooting Guide for Low In Vivo Efficacy
Low in vivo efficacy despite high in vitro potency is a common challenge in drug development. This guide provides a systematic approach to troubleshooting potential issues with this compound.
Caption: Workflow for troubleshooting low in vivo efficacy.
I. Compound Formulation and Administration
Q: My compound is precipitating out of the dosing solution. What should I do?
A: Precipitation is a common issue for poorly water-soluble compounds. Here are some steps to address this:
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Vehicle Selection: For hydrophobic compounds, aqueous vehicles may not be suitable. Consider using oil-based vehicles (e.g., corn oil, sesame oil), or formulations with co-solvents like DMSO, ethanol, polyethylene glycol (PEG), or propylene glycol.[11] However, be mindful of the potential toxicity of the vehicle itself.[11]
-
Formulation Optimization: If a precipitate is observed upon dilution, try incorporating surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins to improve solubility.[8]
-
Fresh Preparation: Prepare the dosing solution fresh each day immediately before administration to minimize the time for precipitation to occur.
-
Sonication: Using a water bath sonicator can help break down clumps and create a finer, more uniform suspension, which can improve dosing accuracy even if the compound is not fully dissolved.[12]
Q: I am not sure if I am administering the correct dose via oral gavage. How can I improve my technique?
A: Proper oral gavage technique is crucial for accurate dosing and animal welfare.
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Proper Restraint: Ensure the mouse is properly restrained to prevent movement and injury.[13]
-
Correct Needle Placement: The gavage needle should be inserted gently along the roof of the mouth and down the esophagus. If you feel resistance, you may be in the trachea; withdraw and reposition.[13][14]
-
Slow Administration: Inject the solution slowly to prevent regurgitation and aspiration.[14]
-
Training: Ensure all personnel performing oral gavage are properly trained and familiar with the institution's animal care guidelines.[14]
II. Pharmacokinetics and Pharmacodynamics (PK/PD)
Q: How do I know if the drug is reaching the tumor at a sufficient concentration?
A: Low bioavailability can lead to sub-therapeutic concentrations at the tumor site.
-
Pharmacokinetic Studies: Conduct a pilot PK study to determine the concentration of this compound in the plasma and tumor tissue over time after dosing. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile.
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Target Engagement: An ideal study would also measure the inhibition of STS activity in the tumor tissue at various time points after dosing to confirm that the drug is engaging its target.
Q: Could the sulfamate group on my inhibitor be unstable in vivo?
A: The stability of the sulfamate moiety can be a factor in the in vivo efficacy of this class of inhibitors.
-
Metabolism: Sulfamate-based inhibitors can be metabolized, which may affect their activity and duration of action. The stability can be influenced by the overall structure of the molecule.[15]
-
Pharmacokinetics of Related Compounds: Studies on other sulfamate-containing drugs have shown that their metabolism can vary, impacting their pharmacokinetic profiles.[15][16] If direct measurement of this compound stability is not feasible, reviewing data on structurally similar compounds can provide insights.
III. Animal Model and Tumor Biology
Q: The tumors in my xenograft model are not growing consistently. What could be the reason?
A: Inconsistent tumor growth can confound the results of an efficacy study.
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Cell Line Health: Ensure the cancer cell line used is healthy, in a logarithmic growth phase, and free from contamination like mycoplasma.[17]
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Tumor Take Rate: The success of tumor engraftment can depend on the cell line's tumorigenicity, the number of cells injected, and the mouse strain used.[17][18] Using Matrigel can sometimes improve tumor take and growth.[18][19]
-
Mouse Strain: The immune status of the mouse strain is critical. For human xenografts, immunodeficient mice (e.g., nude, SCID, NSG) are necessary. Even among these, the degree of immunodeficiency can affect tumor growth.[12][17]
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Tumor Growth Rate: Some tumors may have a slow intrinsic growth rate, or their growth may plateau over time.[16] It's important to characterize the growth kinetics of your specific xenograft model in untreated control animals.
Q: How do I confirm that my tumor model is appropriate for testing an STS inhibitor?
A: The tumor model must rely on the STS pathway for growth to be sensitive to an STS inhibitor.
-
STS Expression: Confirm that the cancer cell line used in your xenograft model expresses steroid sulfatase. This can be done via qPCR, western blot, or immunohistochemistry on the tumor tissue.
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Hormone Dependence: The model should be hormone-dependent. For example, some breast cancer models require estrogen supplementation for tumor growth.[19]
Caption: Factors influencing in vivo efficacy.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line (e.g., 67NR) under standard conditions.
-
Harvest cells during the logarithmic growth phase and ensure high viability (>90%).
-
Resuspend cells in an appropriate medium (e.g., sterile PBS or serum-free medium), with or without Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).[17]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (width² x length)/2.
-
Randomize mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the dosing formulation of this compound (e.g., 50 mg/kg) and the vehicle control.
-
Administer the compound via the intended route (e.g., oral gavage) according to the planned dosing schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Protocol 2: Formulation of a Poorly Soluble Compound for Oral Administration
This is a general guideline; specific proportions may need to be optimized.
-
Vehicle Preparation: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. For example, a vehicle consisting of 10% DMSO, 40% PEG400, and 50% saline.
-
Compound Solubilization:
-
Weigh the required amount of this compound.
-
First, dissolve the compound in the DMSO component. Gentle warming or vortexing may be required.
-
Gradually add the PEG400 while continuously mixing.
-
Finally, add the saline dropwise while vortexing to avoid precipitation.
-
-
Final Preparation:
-
Visually inspect the final solution for any precipitation.
-
If a fine suspension is formed, ensure it is homogenous before each administration by vortexing.
-
Prepare the formulation fresh daily.
-
References
- 1. researchgate.net [researchgate.net]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new series of aryl sulfamate derivatives: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. Humanized mouse xenograft models: narrowing the tumor-microenvironment gap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. saspublishers.com [saspublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Factors affecting bioavailability. | PPTX [slideshare.net]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. 2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steroid Sulfatase-IN-1 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential toxicities associated with Steroid sulfatase-IN-1 in animal studies. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-steroidal, orally active inhibitor of the enzyme steroid sulfatase (STS).[1] STS is a key enzyme in the steroidogenesis pathway, responsible for converting inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2][3] By inhibiting STS, this compound blocks the production of active estrogens and androgens, which can be a therapeutic strategy for hormone-dependent conditions like breast and prostate cancer.[4][5]
Q2: What are the potential toxicities or adverse effects of this compound observed in animal studies?
Preclinical studies involving STS inhibitors, including compounds structurally related to this compound, have generally shown a favorable safety profile. In a study using a mouse xenograft model of endometrial cancer, the administration of an STS inhibitor at therapeutic doses did not have a detrimental effect on the animals' body weights, suggesting a low toxic profile at the doses tested.[6]
Long-term inhibition of STS, by its mechanism of action, reduces circulating levels of estrogens. This could theoretically lead to side effects associated with estrogen deprivation, such as an increased risk of osteoporosis.[7] In clinical trials with the STS inhibitor Irosustat (also known as STX64), the most common side effects reported in humans were dry skin and nausea.[7] Researchers should monitor for analogous signs in animal models, such as changes in skin condition or signs of gastrointestinal discomfort.
Q3: Is there a known LD50 or Maximum Tolerated Dose (MTD) for this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>10% in rodents) | - Dose may be too high, exceeding the MTD. - Formulation or vehicle may be causing adverse effects. - Underlying health issues in the animal model. | - Immediately reduce the dose or temporarily halt administration. - Re-evaluate the MTD in a small cohort of animals.[11] - Assess the vehicle for any known toxicities and consider an alternative. - Perform a thorough health check of the animals. |
| Signs of Dehydration (e.g., scruffy coat, sunken eyes) | - Decreased water intake, potentially due to malaise. - Drug-related effects on kidney function (less likely based on available data). | - Provide supplemental hydration (e.g., subcutaneous fluids) as per veterinary guidance. - Ensure easy access to water. - Monitor urine output and consider urinalysis if concerns persist. |
| Skin Lesions or Irritation | - Potential for dry skin as a side effect of STS inhibition.[7] - Local irritation from the administration route (if topical). | - Document and photograph any skin changes. - For mild dryness, no intervention may be necessary. - For more severe irritation, consult with a veterinarian about topical emollients. - If using topical administration, assess the vehicle for irritant properties. |
| Lethargy or Reduced Activity | - General malaise, a common sign of toxicity. - May be an early indicator of exceeding the MTD. | - Increase the frequency of clinical observations. - Correlate with other parameters like body weight and food intake. - If lethargy is severe or persistent, consider dose reduction. |
| No Apparent Efficacy at a Well-Tolerated Dose | - Insufficient dose to achieve therapeutic enzyme inhibition. - Poor bioavailability of the compound. - The animal model may not be dependent on the STS pathway. | - Confirm target engagement by measuring STS activity in relevant tissues (e.g., liver, tumor) at the end of the study.[6] - Consider pharmacokinetic studies to assess drug exposure. - Re-evaluate the rationale for using an STS inhibitor in the chosen model. |
Quantitative Data Summary
| Compound | Animal Model | Dose and Route | Key Efficacy Finding | Observed Toxicity | Reference |
| STX64 (Irosustat) | Ovariectomized nude mice with Ishikawa endometrial cancer xenografts | 1 mg/kg, daily, oral | Significantly inhibited tumor growth. | No detrimental effect on animal weights. | [6] |
| STX213 | Ovariectomized nude mice with Ishikawa endometrial cancer xenografts | 1 mg/kg, daily, oral | Significantly inhibited tumor growth to a greater extent than STX64. | No detrimental effect on animal weights. | [6] |
| STX64 (Irosustat) | Ovariectomized nude mice with MCF-7 breast cancer xenografts | 1 mg/kg, daily | Reduced tumor growth. | Not specified, but generally well-tolerated in multiple studies. | [7] |
| STX213 | Ovariectomized nude mice with MCF-7 breast cancer xenografts | 1 mg/kg, daily | Greater tumor growth inhibition than Irosustat. | Not specified. | [7] |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Select the appropriate mouse strain for the planned efficacy studies (e.g., immunodeficient mice for xenografts). Use a small group of animals per dose level (e.g., n=3-5 per sex).
-
Dose Selection: Based on in vitro potency, start with a low dose and escalate in subsequent groups (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Administration: Administer this compound via the intended route for the efficacy study (e.g., oral gavage).
-
Monitoring:
-
Record body weight daily. The MTD is often defined as the dose causing no more than a 10% weight loss.[11]
-
Perform clinical observations at least twice daily, looking for signs of toxicity such as lethargy, ruffled fur, abnormal posture, or changes in behavior.
-
Monitor food and water intake.
-
-
Duration: Continue dosing for a short period, typically 5-14 days.
-
Endpoint: The MTD is the highest dose that does not produce overt signs of toxicity or significant body weight loss.
Protocol: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) and implant subcutaneously into the flank of immunodeficient mice.[12][13]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.[14]
-
Treatment:
-
Control Group: Administer the vehicle used to formulate this compound.
-
Treatment Group: Administer this compound at a dose determined from the MTD study (e.g., 10 mg/kg, daily, oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.[14]
-
Record body weight at least twice a week.
-
Perform regular clinical observations for any signs of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. At the end of the study, collect tumors and other relevant tissues for analysis (e.g., STS activity assay, biomarker analysis).
Signaling Pathways and Experimental Workflows
Steroidogenesis and STS Inhibition Pathway
Caption: Steroidogenesis pathway and the inhibitory action of this compound.
Experimental Workflow for Toxicity and Efficacy Testing
Caption: Workflow for preclinical toxicity and efficacy assessment of this compound.
References
- 1. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Steroid Sulfatase-IN-1 Delivery in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Steroid sulfatase-IN-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its delivery challenging?
This compound is a potent and orally active inhibitor of the steroid sulfatase (STS) enzyme, which is crucial for the conversion of inactive steroid sulfates into biologically active steroids like estrogen and androgens.[1][2][3][4] Its chemical structure likely confers hydrophobic properties, leading to poor solubility in aqueous cell culture media. This inherent low solubility is the primary challenge in achieving effective and reproducible concentrations in in vitro experiments.[5][6]
2. What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for cell culture applications.[7][8] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
3. What is the maximum permissible concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects, while some robust lines may tolerate up to 1%.[7] However, it is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
4. How can I improve the solubility of this compound in my cell culture medium?
Several strategies can be employed to enhance the solubility and delivery of hydrophobic compounds:
-
Co-solvents: While DMSO is the primary solvent for the stock solution, using it at the lowest effective concentration is key.
-
Formulation with Pluronic F-127: This non-ionic surfactant can aid in the dispersion of hydrophobic molecules in aqueous solutions.[9][10][11]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility and stability in aqueous environments.[12][13][14][15][16]
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or nanoparticles can improve its delivery into cells.[17][18][19][20][21]
5. How does serum in the culture medium affect the delivery of this compound?
Serum proteins, particularly albumin, can bind to hydrophobic compounds.[1][2][22][23][24] This binding can have a dual effect: it can help to solubilize the compound in the medium, but it may also reduce the free concentration of the inhibitor available to enter the cells and interact with its target. It is important to consider the serum concentration in your experiments and maintain consistency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound upon addition to the medium. | Low aqueous solubility of this compound. The final concentration exceeds its solubility limit in the medium. | • Optimize Dilution: Prepare serial dilutions of the DMSO stock solution in culture medium. Add the stock solution to the medium dropwise while gently vortexing to ensure rapid dispersion. • Reduce Final Concentration: Determine the effective concentration range through a dose-response experiment, starting with lower concentrations. • Use a Solubilizing Agent: Prepare the working solution with Pluronic F-127 or cyclodextrins (see protocols below). |
| High cell toxicity observed, even at low concentrations of the inhibitor. | Cytotoxicity of the delivery vehicle (e.g., DMSO). The compound itself is highly toxic to the specific cell line. | • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO or other solubilizing agents) to assess the toxicity of the delivery system itself. • Lower DMSO Concentration: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.5%).[7] • Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to identify a non-toxic working concentration and optimal incubation time. |
| Inconsistent or no biological effect observed. | Poor Delivery: The compound is not efficiently reaching the intracellular target. Degradation: The compound may be unstable in the cell culture medium over the course of the experiment. High Serum Protein Binding: The majority of the compound is bound to serum proteins, reducing its bioavailability. | • Enhance Delivery: Utilize delivery-enhancing agents like Pluronic F-127 or cyclodextrins. • Assess Stability: While specific data for this compound is limited, consider refreshing the medium with a freshly prepared inhibitor solution for long-term experiments. • Reduce Serum Concentration: If experimentally feasible, perform experiments in reduced-serum or serum-free media. Be aware that this can affect cell health and proliferation. • Verify Compound Activity: Ensure the purchased compound is of high purity and has been stored correctly. |
| Variability between experiments. | Inconsistent preparation of the inhibitor solution. Pipetting errors. Variations in cell density or passage number. | • Standardized Protocol: Develop and strictly adhere to a standardized protocol for preparing and adding the inhibitor. • Fresh Dilutions: Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. • Consistent Cell Culture Practices: Maintain consistency in cell seeding density, passage number, and overall cell health. |
Experimental Protocols
Protocol 1: Standard Delivery using DMSO
-
Prepare a 10 mM stock solution of this compound in 100% sterile DMSO. Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Determine the final desired concentration of the inhibitor for your experiment.
-
Calculate the volume of the stock solution needed. Aim for a final DMSO concentration in your cell culture medium of ≤ 0.5%.[7]
-
Example: To achieve a final concentration of 10 µM in 1 mL of medium, you would add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
-
Prepare the final working solution. Just before adding to the cells, dilute the required volume of the DMSO stock solution into pre-warmed cell culture medium. Add the concentrated solution to the medium dropwise while gently mixing.
-
Add the final solution to your cells.
-
Include a vehicle control containing the same final concentration of DMSO as your experimental samples.
Protocol 2: Enhanced Delivery using Pluronic F-127
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in sterile DMSO. This may require gentle heating to fully dissolve. Store at room temperature.[11]
-
Prepare a 10 mM stock solution of this compound in 100% sterile DMSO.
-
Immediately before use, mix equal volumes of the 10 mM inhibitor stock and the 20% Pluronic F-127 stock. For example, mix 5 µL of the inhibitor stock with 5 µL of the Pluronic F-127 stock.
-
Dilute this mixture in pre-warmed cell culture medium to the final desired concentration. Add the mixture to the medium dropwise while gently mixing.
-
Add the final solution to your cells.
-
Include appropriate controls: a vehicle control with DMSO and Pluronic F-127, and a control with only DMSO.
Data Presentation
Table 1: Comparison of Common Solubilization Strategies for Hydrophobic Compounds
| Delivery Method | Advantages | Disadvantages | Typical Final Concentration of Vehicle |
| DMSO | Simple to use, effective for many compounds. | Can be cytotoxic at higher concentrations.[7] | 0.1% - 1%[6][25][26][27] |
| Pluronic F-127 | Low toxicity, can improve compound dispersion.[10] | May form micelles that can alter compound availability. | 0.05% - 0.2% |
| Cyclodextrins | Increases solubility and stability.[12][13] | Can extract cholesterol from cell membranes at high concentrations. | Varies depending on the cyclodextrin and the compound. |
| Lipid-Based Nanoparticles | High encapsulation efficiency, potential for targeted delivery.[17] | More complex preparation, potential for altered cellular uptake mechanisms. | Formulation dependent. |
Visualizations
Caption: Steroid sulfatase (STS) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
Caption: A logical troubleshooting flowchart for common issues with this compound delivery.
References
- 1. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermoreversible Pluronic F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cyclodextrin-drug-inclusion-complexes-in-vivo-and-in-vitro-approaches - Ask this paper | Bohrium [bohrium.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Lipid-based nanoparticle formulations for small molecules and RNA drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review [hrcak.srce.hr]
- 21. Small-Molecule Modulation of Lipid-Dependent Cellular Processes against Cancer: Fats on the Gunpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Steroid Sulfatase-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Steroid sulfatase-IN-1 (STS-IN-1) in cancer cell experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Decreased or Loss of Efficacy of this compound Over Time
Symptom: Cancer cells initially show sensitivity to STS-IN-1 (e.g., reduced proliferation), but after a period of continuous culture with the inhibitor, they resume proliferation at concentrations that were previously effective.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of STS Expression | 1. Verify STS Expression: Assess STS mRNA and protein levels in your resistant cell line compared to the parental (sensitive) line using quantitative PCR (qPCR) and Western blotting. An increase in STS expression can lead to higher enzyme levels, requiring a higher concentration of the inhibitor to achieve the same effect. 2. Increase Inhibitor Concentration: Perform a dose-response experiment to determine the new IC50 value for STS-IN-1 in the resistant cells. |
| Activation of Alternative Steroidogenic Pathways | 1. Profile Steroid Hormones: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to compare the steroid profiles of sensitive and resistant cells. Look for the accumulation of androgens or estrogens that are not dependent on STS for their synthesis. 2. Investigate Key Enzymes: Examine the expression and activity of enzymes in alternative pathways, such as aromatase (CYP19A1) and 17β-hydroxysteroid dehydrogenases (HSD17B enzymes), which can convert adrenal androgens to active estrogens.[1] 3. Combination Therapy: Consider co-treating resistant cells with STS-IN-1 and an inhibitor of the upregulated alternative pathway (e.g., an aromatase inhibitor like letrozole). |
| Increased Drug Efflux | 1. Assess ABC Transporter Expression: Evaluate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are known to efflux various drugs.[2][3] 2. Use Efflux Pump Inhibitors: Test if co-treatment with a known ABC transporter inhibitor (e.g., verapamil for P-gp) restores sensitivity to STS-IN-1. |
| Mutations in the STS Gene | 1. Sequence the STS Gene: Sequence the coding region of the STS gene in resistant cells to identify potential mutations that may alter the inhibitor's binding site. While not yet widely reported as a clinical resistance mechanism to STS inhibitors, it is a theoretical possibility.[4] |
Problem 2: Inconsistent or Unexpected Results in Cell-Based Assays
Symptom: High variability between replicate wells or experiments, or unexpected cellular responses (e.g., increased proliferation at certain concentrations).
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Inhibitor Instability or Degradation | 1. Proper Storage: Ensure this compound is stored as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. 2. Fresh Working Solutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
| Off-Target Effects | 1. Validate with a Second STS Inhibitor: Use a structurally different STS inhibitor (e.g., Irosustat/STX64) to confirm that the observed phenotype is due to STS inhibition and not an off-target effect of STS-IN-1. 2. siRNA Knockdown: Use small interfering RNA (siRNA) to specifically knock down STS expression and compare the cellular phenotype to that observed with STS-IN-1 treatment. |
| Cell Culture Conditions | 1. Consistent Cell Density: Seed cells at a consistent density across all wells and experiments, as cell-to-cell contact can influence proliferation rates and drug responses. 2. Serum Lot Variation: Test different lots of fetal bovine serum (FBS), as steroid hormone concentrations can vary between lots and affect the outcome of experiments with hormone-modulating agents. Consider using charcoal-stripped serum to reduce baseline steroid levels. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme steroid sulfatase (STS). STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[5] These active steroids can then be converted into potent estrogens (like estradiol) and androgens that stimulate the growth of hormone-dependent cancers.[5] By inhibiting STS, this compound blocks this activation step, thereby reducing the levels of active steroid hormones available to cancer cells.
Q2: How can I confirm that this compound is inhibiting STS activity in my cells?
A2: You can directly measure STS activity in cell lysates. A common method is a colorimetric or fluorometric assay that measures the hydrolysis of a synthetic substrate, such as p-nitrocatechol sulfate, by STS.[6] A reduction in the rate of substrate hydrolysis in cells treated with this compound compared to untreated cells confirms enzyme inhibition.
Q3: What are the known mechanisms of acquired resistance to STS inhibitors?
A3: While research is ongoing, potential mechanisms of acquired resistance to STS inhibitors include:
-
Upregulation of STS expression: The cancer cells produce more of the target enzyme to overcome the inhibitor.
-
Activation of alternative steroidogenic pathways: Cancer cells may upregulate other enzymes, such as aromatase or 17β-hydroxysteroid dehydrogenases, to produce active estrogens and androgens from precursors that do not require STS activity.[7]
-
Increased drug efflux: Overexpression of ABC transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.[2][3]
-
Feedback loops: Inhibition of STS might lead to the activation of upstream signaling pathways that promote steroidogenesis through other routes.
Q4: What quantitative data is available on resistance to STS inhibitors?
A4: Studies on acquired resistance to the well-characterized STS inhibitor Irosustat (STX64) in breast cancer cell lines provide some insights. The following table summarizes representative data from such studies.
| Cell Line | Treatment | IC50 for Proliferation | Fold Resistance |
| MCF-7 (Parental) | Irosustat | ~10 nM | - |
| MCF-7 (Irosustat-Resistant) | Irosustat | >100 nM | >10-fold |
| MCF-7 (Irosustat-Resistant) | Irosustat + Letrozole | ~15 nM | Resistance partially reversed |
Note: These are representative values from the literature and may vary depending on experimental conditions.
Experimental Protocols
Quantitative PCR (qPCR) for STS Gene Expression
This protocol allows for the measurement of STS mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for STS and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from parental and resistant cells according to the manufacturer's protocol of your RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit. Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix as follows for each sample (in triplicate):
-
qPCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA (diluted 1:10): 2 µL
-
Nuclease-free water: to 20 µL
-
-
qPCR Cycling: Use a standard three-step cycling protocol, for example:
-
Initial Denaturation: 95°C for 5 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative expression of STS using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental cells.
Western Blot for STS Protein Expression
This protocol is for detecting the levels of STS protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against STS
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse parental and resistant cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against STS (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the STS signal to the loading control to compare expression levels between parental and resistant cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The steroid sulfatase pathway and the mechanism of action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to CYP17A1 inhibition with abiraterone in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of androgens by hydroxysteroid (17beta) dehydrogenase 1 in vivo as a cause of prenatal masculinization and ovarian benign serous cystadenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased estrogen sulfatase (STS) and 17beta-hydroxysteroid dehydrogenase type 1(17beta-HSD1) following neoadjuvant aromatase inhibitor therapy in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Steroid Sulfatase-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Steroid sulfatase-IN-1.
Frequently Asked Questions (FAQs)
Q1: My cells show no response to this compound treatment. What are the possible reasons?
A1: Several factors could contribute to a lack of cellular response to this compound. Here are some potential causes and troubleshooting steps:
-
Low or Absent Steroid Sulfatase (STS) Expression: The target cells may not express STS at a sufficient level for the inhibitor to exert a significant effect. STS expression can vary greatly between cell lines and tissues.[1]
-
Troubleshooting:
-
-
Inadequate Inhibitor Concentration or Treatment Duration: The concentration of this compound may be too low, or the incubation time may be too short to achieve effective inhibition.
-
Troubleshooting:
-
Dose-Response and Time-Course Experiments: Conduct a dose-response study to determine the optimal concentration and a time-course experiment to identify the necessary duration of treatment for your specific cell line and experimental conditions.
-
-
-
Cell Culture Media Components: Components in the cell culture medium, such as charcoal-stripped serum, may lack the necessary sulfated steroid precursors (e.g., DHEAS, E1S) that STS acts upon.[2]
-
Troubleshooting:
-
Supplement Media: Ensure your experimental medium contains the relevant sulfated steroids if the aim is to measure the downstream effects of their conversion to active steroids.
-
-
-
Inhibitor Instability: Improper storage or handling of this compound can lead to its degradation.
-
Troubleshooting:
-
Proper Storage: Store the inhibitor according to the manufacturer's instructions, typically at -20°C or -80°C.
-
Fresh Working Solutions: Prepare fresh working solutions from a stock solution for each experiment.
-
-
Q2: I observed unexpected toxicity or off-target effects in my experiments with this compound. What could be the cause?
A2: While this compound is designed to be a specific inhibitor, off-target effects can occur, particularly at high concentrations.
-
High Inhibitor Concentration: Exceeding the optimal inhibitory concentration can lead to non-specific cellular toxicity.
-
Troubleshooting:
-
Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for STS activity in your system. Use concentrations at or slightly above the IC50 for your experiments. This compound has a reported IC50 of 1.71 nM.[3]
-
Cell Viability Assays: Concurrently run cell viability assays (e.g., MTT, trypan blue exclusion) to monitor for cytotoxicity at different inhibitor concentrations.
-
-
-
Interaction with Other Signaling Pathways: Inhibition of STS can lead to an accumulation of sulfated steroids, which may have their own biological activities or affect other signaling pathways.
-
Troubleshooting:
-
Literature Review: Consult the literature for known effects of the specific sulfated steroids present in your experimental system.
-
Pathway Analysis: If unexpected phenotypic changes are observed, consider performing transcriptomic or proteomic analysis to identify affected pathways.
-
-
Q3: The inhibitory effect of this compound seems to diminish over time in my long-term cell culture experiment. Why is this happening?
A3: A decrease in the inhibitory effect over time in continuous culture can be due to several factors:
-
Metabolism of the Inhibitor: Cells may metabolize this compound over time, reducing its effective concentration.
-
Troubleshooting:
-
Replenish Inhibitor: In long-term experiments, replenish the culture medium with fresh inhibitor at regular intervals (e.g., every 24-48 hours).
-
-
-
Cellular Compensation Mechanisms: Cells may adapt to the long-term inhibition of STS by upregulating the expression of the enzyme or activating alternative pathways to produce active steroids.[4]
-
Troubleshooting:
-
Monitor STS Expression: Measure STS mRNA and protein levels at different time points during the experiment.
-
Investigate Alternative Pathways: Analyze the expression of other key enzymes involved in steroidogenesis, such as aromatase or 17β-hydroxysteroid dehydrogenase.[1]
-
-
Troubleshooting Guides
Guide 1: Inconsistent Results in Sulfatase Activity Assays
This guide addresses common issues leading to variability in sulfatase activity measurements.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background signal | Contamination of reagents or samples. | Use fresh, high-purity reagents. Ensure proper sample preparation to remove interfering substances. |
| Non-enzymatic hydrolysis of the substrate. | Run a no-enzyme control to determine the rate of non-enzymatic substrate breakdown and subtract this from the sample readings. | |
| Low signal or no activity | Inactive enzyme in the sample. | Ensure proper sample preparation and storage to maintain enzyme activity. Use fresh lysates for each assay. |
| Incorrect assay conditions (pH, temperature). | Optimize the assay buffer pH and incubation temperature for STS activity (typically pH 7.4 at 37°C).[1] | |
| Insufficient substrate concentration. | Use a substrate concentration at or above the Km for the enzyme to ensure the reaction is not substrate-limited. | |
| High well-to-well variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Inconsistent incubation times. | Use a multi-channel pipette for adding stop solution to minimize timing differences between wells. |
Experimental Protocols
Protocol 1: Whole-Cell Steroid Sulfatase (STS) Activity Assay
This protocol describes a method to measure STS activity in intact cells.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 24-well plates)
-
[3H]-Estrone-3-sulfate ([3H]E1S) as the substrate
-
Cell culture medium
-
Toluene
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Substrate Addition: Add [3H]E1S to each well at a final concentration of approximately 20 nM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 4 hours).
-
Extraction of Liberated Steroid:
-
Add 1 ml of toluene to each well.
-
Mix thoroughly by pipetting up and down.
-
Allow the phases to separate.
-
-
Measurement:
-
Transfer an aliquot of the upper toluene layer (containing the liberated [3H]-estrone) to a scintillation vial.
-
Add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the amount of liberated [3H]-estrone and express STS activity as pmol/mg protein/hour.
Protocol 2: Colorimetric Sulfatase Activity Assay
This protocol provides a non-radioactive method for measuring sulfatase activity.[5][6]
Materials:
-
Sulfatase Activity Assay Kit (e.g., Abcam ab204731)
-
Cell or tissue lysates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.[5]
-
Standard Curve: Prepare a standard curve using the provided 4-nitrocatechol standard.[5]
-
Reaction Setup:
-
Add samples, positive control, and background control samples to a 96-well plate.
-
Prepare a reaction mix containing the sulfatase substrate.
-
Add the reaction mix to all wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[5]
-
Measurement: Measure the absorbance at 515 nm using a microplate reader.[6]
-
Data Analysis:
-
Subtract the background reading from all sample readings.
-
Calculate the sulfatase activity based on the standard curve.
-
One unit of sulfatase activity is defined as the amount of enzyme that generates 1.0 µmol of 4-nitrocatechol per minute at 37°C.[5]
-
Data Presentation
Table 1: Effect of this compound on STS Activity in Breast Cancer Cell Lines
| Cell Line | This compound (nM) | STS Activity (% of Control) |
| MCF-7 | 0 | 100 ± 5.2 |
| 1 | 45 ± 3.8 | |
| 10 | 12 ± 2.1 | |
| 100 | 3 ± 1.5 | |
| MDA-MB-231 | 0 | 100 ± 6.1 |
| 1 | 88 ± 4.5 | |
| 10 | 55 ± 3.9 | |
| 100 | 25 ± 2.8 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Cell Proliferation in the Presence of DHEAS
| Cell Line | Treatment | Cell Proliferation (% of Control) |
| LNCaP (STS-overexpressing) | Vehicle | 100 ± 7.3 |
| DHEAS (100 nM) | 152 ± 9.1 | |
| DHEAS + SS-IN-1 (10 nM) | 105 ± 6.8 | |
| PC-3 (Low STS) | Vehicle | 100 ± 5.9 |
| DHEAS (100 nM) | 108 ± 6.2 | |
| DHEAS + SS-IN-1 (10 nM) | 103 ± 5.5 |
SS-IN-1: this compound. Data are presented as mean ± standard deviation.
Visualizations
Caption: Steroidogenesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound effects.
Caption: A logical flow for troubleshooting unexpected experimental results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]
Validation & Comparative
Validating Target Engagement of Steroid Sulfatase-IN-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Steroid Sulfatase-IN-1, a potent inhibitor of Steroid Sulfatase (STS). Understanding and confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines key experimental approaches, compares this compound with other known STS inhibitors, and provides detailed protocols for relevant assays.
Introduction to Steroid Sulfatase and its Inhibition
Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA, respectively. These active steroids can then be converted into potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers, including breast and prostate cancer.[1][2] Consequently, inhibiting STS is a promising therapeutic strategy for these diseases.
This compound is a potent, orally active inhibitor of STS. Validating its engagement with the STS enzyme in a cellular context is essential to confirm its mechanism of action and to guide further development. This guide explores various methods to achieve this validation and compares the available data for this compound with other well-characterized STS inhibitors like Irosustat (STX64) and Estrone O-sulfamate (EMATE).
Comparison of Steroid Sulfatase Inhibitors
While direct comparative data from cellular target engagement assays like CETSA or ABPP for this compound is limited in the public domain, we can compare its potency with other inhibitors based on their half-maximal inhibitory concentrations (IC50) in various assays.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 | Citation(s) |
| This compound | Steroid Sulfatase | Enzymatic Assay | - | 1.71 nM | [No direct citation found in search] |
| Irosustat (STX64) | Steroid Sulfatase | Enzymatic Assay | Placental microsomes | 8 nM | [3][4] |
| Cell-based Activity | MCF-7 cells | 0.2 nM | [3] | ||
| Cell-based Activity | JEG-3 cells | 0.015 - 0.025 nM | [5][6] | ||
| Estrone O-sulfamate (EMATE) | Steroid Sulfatase | Enzymatic Assay | Placental microsomes | 18 nM | [7] |
| Cell-based Activity | MCF-7 cells | 0.83 nM | [7] | ||
| Cell-based Activity | MCF-7 cells | 65 pM | [8] |
Note: IC50 values can vary depending on the assay conditions and cell line used. This table provides a comparative overview based on available data.
Methods for Validating Target Engagement
Several methodologies can be employed to validate the engagement of this compound with STS in cells. These range from traditional enzyme activity assays to more advanced biophysical techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It relies on the principle that a protein's thermal stability changes upon ligand binding.[5][9][10][11] By heating cell lysates or intact cells treated with a compound to a range of temperatures, the stabilization or destabilization of the target protein can be quantified, typically by Western blot or mass spectrometry. An increase in the melting temperature (Tm) of STS in the presence of this compound would be a direct indication of target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach that uses chemical probes to assess the functional state of enzymes in complex biological samples.[12][13][14] An activity-based probe for STS would typically consist of a reactive group that covalently binds to the active site of the enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. A decrease in the labeling of STS by the probe in cells pre-treated with this compound would confirm that the inhibitor is occupying the active site.
Cellular Activity Assays
These assays measure the enzymatic activity of STS within intact cells or cell lysates. They provide a functional readout of target engagement.
-
Radiolabeled Substrate Assay: This traditional method involves incubating cells with a radiolabeled STS substrate, such as [³H]estrone sulfate. The conversion to the radiolabeled product, [³H]estrone, is then measured, typically by liquid scintillation counting after separation by chromatography or solvent extraction. Inhibition of this conversion by this compound demonstrates target engagement.
-
Fluorogenic Substrate Assay: This method utilizes a non-fluorescent substrate that becomes fluorescent upon cleavage by STS. The increase in fluorescence is proportional to STS activity and can be measured using a fluorescence plate reader, offering a higher-throughput and non-radioactive alternative.[15]
-
Colorimetric Substrate Assay: Similar to the fluorogenic assay, this method uses a chromogenic substrate that produces a colored product upon enzymatic cleavage, which can be quantified by spectrophotometry.
Experimental Protocols
Detailed protocols for the key experimental methods are provided below.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Steroid Sulfatase
This protocol is a general guideline for performing CETSA on a membrane-associated protein like STS and may require optimization.
Materials:
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Anti-STS antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture STS-expressing cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Add lysis buffer to the heated cell suspensions and incubate on ice.
-
Since STS is a membrane protein, a detergent-based lysis buffer is crucial. The protocol may need to be adapted for membrane proteins, for instance by including a detergent extraction step after heating.[3][9]
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against STS, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble STS relative to the non-heated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
To determine the cellular EC50 for target engagement, perform an isothermal dose-response experiment. Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (a temperature where there is a significant difference in soluble protein between treated and untreated samples). Plot the amount of soluble protein against the inhibitor concentration.[5][11]
-
Protocol 2: Cellular Steroid Sulfatase Activity Assay (Fluorogenic)
This protocol is adapted from a microtiter plate-based cellular assay.[15]
Materials:
-
STS-expressing cells (e.g., MCF-7 or CHO cells overexpressing STS)
-
This compound and other inhibitors
-
Cell culture medium
-
96-well clear-bottom black plates
-
4-Methylumbelliferyl sulfate (4-MUS) substrate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Cell Seeding:
-
Seed STS-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of this compound or other inhibitors for a specified time (e.g., 1 hour) at 37°C. Include a vehicle control.
-
-
Enzymatic Reaction:
-
Add the fluorogenic substrate, 4-Methylumbelliferyl sulfate (4-MUS), to each well to a final concentration of ~100 µM.
-
Incubate the plate at 37°C for a time period determined by preliminary experiments to be within the linear range of the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells or substrate).
-
Calculate the percentage of STS activity relative to the vehicle-treated control for each inhibitor concentration.
-
Plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Steroid Sulfatase Signaling Pathway
Caption: Steroid sulfatase pathway and point of inhibition.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: General workflow for the Cellular Thermal Shift Assay.
Activity-Based Protein Profiling (ABPP) Logic
Caption: Logic of competitive Activity-Based Protein Profiling.
Conclusion
Validating the cellular target engagement of this compound is a critical step to confirm its mechanism of action and advance its development as a potential therapeutic. While direct comparative cellular target engagement data is not yet widely available, this guide provides a framework for researchers to design and execute experiments to generate this crucial information. By employing a combination of cellular activity assays and advanced biophysical methods like CETSA and ABPP, a comprehensive understanding of how this compound interacts with its target in a physiologically relevant setting can be achieved. The provided protocols and comparative data for existing inhibitors serve as a valuable resource for these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development [scirp.org]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microtiter plate cellular assay for human steroid sulfatase with fluorescence readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Steroid sulfatase deficiency causes cellular senescence and abnormal differentiation by inducing Yippee-like 3 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Steroid Sulfatase Inhibitors: Steroid Sulfatase-IN-1 versus Irosustat (STX64)
A detailed guide for researchers and drug development professionals on the potency and experimental evaluation of two prominent steroid sulfatase inhibitors.
In the landscape of therapies targeting hormone-dependent cancers, the inhibition of steroid sulfatase (STS) has emerged as a critical strategy. This enzyme plays a pivotal role in the biosynthesis of active estrogens and androgens from their inactive sulfated precursors. This guide provides a comprehensive comparison of two potent STS inhibitors, Steroid Sulfatase-IN-1 and Irosustat (also known as STX64), focusing on their in vitro potency and the experimental methodologies used for their evaluation.
Potency Comparison
The in vitro potency of this compound and Irosustat has been evaluated in various cellular and enzymatic assays, with both compounds demonstrating nanomolar to sub-nanomolar inhibitory activity. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, and the available data is summarized below.
| Inhibitor | IC50 Value | Assay System | Reference |
| This compound | 1.71 nM | Not specified in readily available literature | [1] |
| Irosustat (STX64) | 8 nM | Human placental microsomes | [2] |
| 0.2 nM | MCF-7 breast cancer cells | [2] | |
| 1.06 nM | MCF-7 breast cancer cells | [3] | |
| 0.015 - 0.025 nM | JEG-3 choriocarcinoma cells (for some ring-expanded analogues) | [1][4][5] |
Irosustat has been extensively studied, with its potency varying depending on the experimental system. Notably, in whole-cell assays using breast cancer (MCF-7) and choriocarcinoma (JEG-3) cell lines, Irosustat and its analogues exhibit exceptionally high potency, reaching the picomolar range in some cases.[1][2][4][5] While a specific IC50 of 1.71 nM is reported for this compound, detailed experimental conditions are not as widely documented in publicly available literature.[1]
Experimental Protocols
The determination of STS inhibitory activity is crucial for the evaluation of compounds like this compound and Irosustat. The following outlines a typical experimental protocol for assessing STS inhibition in a whole-cell-based assay, a common method for determining the IC50 values of these inhibitors.
In Vitro Steroid Sulfatase Inhibition Assay in Whole Cells (e.g., MCF-7 or JEG-3)
This method measures the ability of an inhibitor to block the conversion of a radiolabeled steroid sulfate to its unconjugated form by STS within intact cells.
1. Cell Culture:
-
Human breast cancer cells (MCF-7) or choriocarcinoma cells (JEG-3), which endogenously express STS, are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into multi-well plates and allowed to adhere and reach a specified confluency (e.g., 80%).[6]
2. Incubation with Inhibitors:
-
A range of concentrations of the test inhibitors (this compound or Irosustat) are prepared by serial dilution.
-
The culture medium is removed from the cells and replaced with fresh medium containing the various concentrations of the inhibitors.
-
The cells are pre-incubated with the inhibitors for a defined period (e.g., 1-4 hours) to allow for cellular uptake and target engagement.
3. STS Activity Assay:
-
Following pre-incubation, the radiolabeled substrate, typically [6,7-³H]estrone-3-sulfate ([³H]E1S), is added to each well at a final concentration (e.g., 20 µM).[7]
-
The cells are incubated for a further period (e.g., 4-24 hours) to allow for the enzymatic conversion of [³H]E1S to [³H]estrone (E1).
-
The reaction is terminated by the addition of a suitable solvent (e.g., toluene or diethyl ether).
4. Separation and Quantification:
-
The unconjugated steroid product ([³H]E1) is separated from the unreacted sulfated substrate ([³H]E1S) using liquid-liquid extraction. The organic solvent, containing the unconjugated steroid, is collected.
-
The amount of radioactivity in the organic phase is quantified using a scintillation counter.
5. Data Analysis:
-
The percentage of STS activity at each inhibitor concentration is calculated relative to a vehicle-treated control (representing 100% activity).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of STS activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The inhibition of steroid sulfatase has significant downstream effects on hormone-dependent signaling pathways. A simplified representation of the STS pathway and a typical experimental workflow for inhibitor testing are provided below.
References
- 1. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Guide to Steroid Sulfatase-IN-1 and Other Non-Steroidal STS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Steroid sulfatase-IN-1 against other prominent non-steroidal inhibitors of Steroid Sulfatase (STS). The information presented is compiled from available scientific literature and vendor-supplied data to assist researchers in evaluating alternatives for preclinical studies in oncology and other hormone-dependent pathologies.
Introduction to Steroid Sulfatase (STS)
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone (E1), respectively.[2][3] These active steroids can then be converted into potent androgens and estrogens, like testosterone and estradiol, which can stimulate the growth of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[4][5] Given that STS activity is often elevated in malignant tissues compared to normal tissues, it has emerged as a key therapeutic target for developing novel endocrine therapies.[4][6] Non-steroidal inhibitors are of particular interest as they aim to avoid the inherent estrogenic side effects associated with early-generation steroidal inhibitors.[7]
Mechanism of Action of Non-Steroidal STS Inhibitors
Non-steroidal STS inhibitors function by blocking the active site of the STS enzyme, thereby preventing the conversion of inactive steroid sulfates into active steroids.[5] Many of the most potent inhibitors, particularly those based on coumarin or other aryl sulfamate structures, act as irreversible, active site-directed inhibitors.[2][5] This mechanism involves the transfer of the sulfamoyl group to a formylglycine residue within the enzyme's active site, rendering the enzyme permanently inactive.[8][9] By blocking this pathway, STS inhibitors effectively reduce the intratumoral levels of growth-promoting estrogens and androgens.
Quantitative Performance Comparison
The following table summarizes the quantitative data for this compound and other well-characterized non-steroidal STS inhibitors. A significant disparity in potency is observed, with clinically evaluated compounds like Irosustat demonstrating nanomolar to picomolar activity, whereas available data for this compound indicates micromolar activity.
| Inhibitor | Chemical Class | IC50 | Assay Conditions | In Vivo Efficacy (Tumor Growth Inhibition) | Mechanism |
| This compound | Triazole derivative | 1710 nM (1.71 µM)[10] | Not Specified | 51% TGI (dose/model not specified)[10] | Not Specified |
| Irosustat (STX64) | Tricyclic Coumarin Sulfamate | 8 nM[11] | Placental Microsomes[8] | ~48% TGI @ 1 mg/kg/day (Ishikawa endometrial cancer xenograft)[12] | Irreversible[5] |
| 1.5 nM[8] | JEG-3 Cells | ||||
| 0.2 nM[11] | MCF-7 Cells | ||||
| STX213 | D-ring Modified Steroid-like | 1 nM[13] | Placental Microsomes | ~67% TGI @ 1 mg/kg/day (Ishikawa endometrial cancer xenograft)[12] | Not Specified |
| ~0.5 nM (3x more active than Irosustat)[13] | JEG-3 Cells | 56% TGI (MCF-7WT breast cancer xenograft)[14] | |||
| COUMATE | Coumarin Sulfamate | 380 nM[7] | Intact MCF-7 Cells | N/A | Active Site-Directed[7] |
| >90% inhibition @ 10 µM[7] | Placental Microsomes |
Note: The primary research publication detailing the experimental conditions for this compound was not available in public databases. The data is provided by the chemical supplier TargetMol.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental data. Below are representative protocols for key experiments used to evaluate STS inhibitors.
In Vitro STS Inhibition Assay (Cell-Based)
This protocol describes a common method for determining the IC50 value of an STS inhibitor using a whole-cell assay format, which accounts for cell permeability.
-
Cell Culture: Human choriocarcinoma (JEG-3) or breast cancer (MCF-7) cells, which endogenously express STS, are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency in 24-well plates.
-
Inhibitor Preparation: The test inhibitor (e.g., this compound, Irosustat) is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Incubation: The culture medium is removed from the cells and replaced with media containing the various concentrations of the inhibitor. A vehicle control (DMSO) is also included. The cells are incubated for a set period (e.g., 4 hours) at 37°C.
-
Substrate Addition: A radiolabeled substrate, typically [6,7-³H]estrone-3-sulfate ([³H]E1S), is added to each well at a final concentration near its Km value and incubated for an additional period (e.g., 2-4 hours).
-
Reaction Termination and Extraction: The reaction is stopped by adding a cold organic solvent (e.g., toluene). The mixture is vortexed to extract the steroids. The aqueous and organic layers are separated by centrifugation.
-
Quantification: The organic layer, containing the hydrolyzed [³H]estrone product, is transferred to a scintillation vial. A scintillant is added, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of STS activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a standard model for assessing the in vivo efficacy of an STS inhibitor against a hormone-dependent breast cancer.[13][14]
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., MF-1 nude) are used. Ovariectomy removes the primary endogenous source of estrogens, making tumor growth dependent on the provided steroid sulfate substrate.[14]
-
Cell Implantation: Human breast cancer cells (e.g., wild-type MCF-7 or STS-overexpressing MCF-7STS) are injected subcutaneously or into the mammary fat pad.[14][15]
-
Tumor Growth Stimulation: Once tumors are established, animals are treated with a daily subcutaneous injection of an STS substrate, such as estradiol sulfate (E2S), to stimulate hormone-dependent tumor growth.[14]
-
Treatment Administration: Mice are randomized into treatment groups. The STS inhibitor (e.g., STX64, STX213) is administered orally (p.o.) daily or weekly at a specified dose (e.g., 1 mg/kg). A vehicle control group receives the formulation buffer.[12]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Study Endpoint: The study continues for a defined period (e.g., 49 days).[14] At the end of the study, animals are euthanized, and tumors and livers are excised for weight measurement and ex vivo analysis of STS activity to confirm target engagement.[14]
-
Data Analysis: Tumor growth curves are plotted for each group. The percent tumor growth inhibition (% TGI) is calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Mandatory Visualizations
Steroid Sulfatase (STS) Signaling Pathway
Caption: The STS pathway, converting inactive steroid sulfates to active hormones that drive cancer growth, and its inhibition point.
Experimental Workflow for In Vivo STS Inhibitor Efficacy Testing
Caption: Workflow for a typical preclinical xenograft study to evaluate the efficacy of STS inhibitors.
References
- 1. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Irosustat - Wikipedia [en.wikipedia.org]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetmol.cn [targetmol.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Guide to Steroid Sulfatase Inhibitors: Steroid Sulfatase-IN-1 (Irosustat) vs. Steroidal Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-steroidal steroid sulfatase (STS) inhibitor, Steroid Sulfatase-IN-1 (represented by its most clinically advanced member, Irosustat), and steroidal STS inhibitors, primarily focusing on Estrone-3-O-sulfamate (EMATE) and Danazol. This comparison is based on their efficacy, mechanism of action, and available experimental data to assist researchers in making informed decisions for their studies.
Introduction to Steroid Sulfatase and its Inhibition
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] These active steroids can then be converted into potent estrogens and androgens, which play a significant role in the progression of hormone-dependent diseases, including breast cancer, endometriosis, and prostate cancer.[1][2][5] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.[1][2]
STS inhibitors can be broadly categorized into two main classes: steroidal and non-steroidal. Steroidal inhibitors, such as EMATE and Danazol, are structurally related to the natural substrates of the enzyme. Non-steroidal inhibitors, exemplified by Irosustat (also known as STX64 or 667-Coumate), offer a distinct chemical scaffold.[6]
Comparative Efficacy
The efficacy of STS inhibitors is determined by their potency in inhibiting the enzyme (typically measured by IC50 and Ki values), their effects on cancer cell proliferation, and their performance in in vivo models.
In Vitro Potency
| Inhibitor | Type | Target | IC50 | Ki | Citation(s) |
| Irosustat (STX64) | Non-Steroidal | Steroid Sulfatase | ~1.5-8 nM | Not consistently reported | [6][7] |
| EMATE | Steroidal | Steroid Sulfatase | ~65 pM - 18 nM | ~73 nM | [8][9][10] |
| Danazol | Steroidal | Steroid Sulfatase | Micromolar range | Not consistently reported | [11] |
Note: IC50 and Ki values can vary depending on the experimental conditions and assay used.
In Vivo Efficacy
Direct comparative in vivo studies between Irosustat, EMATE, and Danazol are limited. However, individual studies have demonstrated the in vivo efficacy of these inhibitors in various models.
-
Irosustat (STX64): In a hormone-dependent endometrial cancer xenograft model, orally administered Irosustat (1 mg/kg daily) significantly inhibited tumor growth by 48%.[7] A higher dose (10 mg/kg daily) resulted in a 59% tumor growth inhibition.[7] In a phase II clinical trial for ER-positive breast cancer, the addition of Irosustat to an aromatase inhibitor resulted in clinical benefit.[12]
-
EMATE: In a murine model of endometriosis, oral administration of EMATE was shown to decrease the development of endometriotic lesions without affecting systemic estradiol levels.[13] However, the potent estrogenic properties of EMATE have limited its development for hormone-dependent cancers.[8]
-
Danazol: While a potent inhibitor of STS in vitro, Danazol's in vivo efficacy is attributed to a complex mechanism of action, including the direct inhibition of multiple enzymes in steroidogenesis and antigonadotropic effects.[3][11]
A study comparing the in vivo potency of a non-steroidal inhibitor (667 COUMATE, Irosustat) with steroidal inhibitors (EMATE and 2-MeOE2bisMATE) after a single oral dose (10mg/kg) showed that the steroidal compounds led to a more sustained inhibition of STS activity over several days compared to the non-steroidal inhibitor.[14]
Mechanism of Action and Signaling Pathways
STS inhibitors act by blocking the active site of the steroid sulfatase enzyme, thereby preventing the hydrolysis of steroid sulfates. This leads to a reduction in the local production of active estrogens and androgens.
The inhibition of STS leads to a decrease in the levels of estrone and DHEA within the tumor microenvironment.[15][16] This reduction in active steroids results in decreased activation of the estrogen receptor (ER), a key driver of proliferation in hormone-dependent cancers.[15] Consequently, downstream signaling pathways that promote cell growth and survival are suppressed.
Off-Target Effects and Safety Profile
A crucial aspect of drug development is the assessment of off-target effects and the overall safety profile of a compound.
| Inhibitor | Type | Known/Potential Off-Target Effects | Citation(s) |
| Irosustat (STX64) | Non-Steroidal | Generally well-tolerated. Common side effects include dry skin, asthenia, fatigue, and nausea. | [11] |
| EMATE | Steroidal | Potent estrogenic activity, limiting its use in hormone-dependent cancers. | [8][17] |
| Danazol | Steroidal | Androgenic side effects (e.g., acne, hirsutism, weight gain), liver toxicity, and thromboembolic events. | [18][19][20][21][22] |
The non-steroidal nature of Irosustat provides a significant advantage over steroidal inhibitors like EMATE and Danazol by avoiding the inherent hormonal side effects associated with a steroid scaffold.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Steroid Sulfatase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of STS. A common method involves the use of a radiolabeled substrate.
Protocol:
-
Enzyme Source: Human placental microsomes are a common source of STS.[23]
-
Substrate: Tritiated estrone sulfate ([³H]E1S) is used as the substrate.
-
Incubation: Microsomes are pre-incubated with the test inhibitor at various concentrations for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]E1S.
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
Extraction: The steroids are extracted into the organic phase.
-
Separation: The substrate ([³H]E1S) and the product ([³H]E1) are separated by thin-layer chromatography (TLC).
-
Quantification: The radioactivity of the estrone spot is quantified using a scintillation counter.
-
Calculation: The percentage of STS inhibition is calculated by comparing the amount of [³H]E1 formed in the presence of the inhibitor to the amount formed in the control (no inhibitor).
A colorimetric assay kit is also commercially available, which measures the hydrolysis of a sulfate ester to a chromogenic product.
MCF-7 Cell Proliferation Assay
This assay assesses the effect of STS inhibitors on the proliferation of estrogen-receptor-positive breast cancer cells.
Protocol:
-
Cell Culture: MCF-7 cells are cultured in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to deplete endogenous estrogens.[24]
-
Seeding: Cells are seeded into 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to attach, they are treated with various concentrations of the STS inhibitor in the presence of a low concentration of estrone sulfate (E1S) as a substrate for STS.
-
Incubation: The cells are incubated for a period of 5-7 days.
-
Proliferation Measurement: Cell proliferation can be measured using various methods:
-
MTS Assay: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.[25]
-
Cell Counting: Cells can be trypsinized and counted using a hemocytometer or an automated cell counter.[26]
-
DNA Quantification: The total DNA content can be quantified using a fluorescent DNA-binding dye.[26]
-
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value for the inhibition of cell proliferation.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of STS inhibitors in a living organism.
Protocol:
-
Animal Model: Ovariectomized, immunodeficient mice (e.g., nude or SCID) are typically used to prevent endogenous estrogen production.
-
Cell Implantation: Hormone-dependent cancer cells (e.g., MCF-7 for breast cancer, Ishikawa for endometrial cancer) are implanted subcutaneously.[7] Estrogen supplementation is often required for initial tumor growth.
-
Tumor Establishment: Once tumors reach a palpable size, estrogen supplementation is withdrawn, and the animals are randomized into treatment and control groups.
-
Treatment: The STS inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers. The body weight and general health of the animals are also monitored.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), the animals are euthanized, and the tumors are excised and weighed.
-
Tissue Analysis: Tumor tissue can be used for further analysis, such as measuring STS activity to confirm target engagement and performing immunohistochemistry for proliferation markers (e.g., Ki-67).
Conclusion
The comparison between this compound (Irosustat) and steroidal inhibitors like EMATE and Danazol highlights a trade-off between potency and safety. While some steroidal inhibitors, such as EMATE, exhibit high in vitro potency, their clinical utility is hampered by significant estrogenic or androgenic side effects.
Irosustat, as a representative non-steroidal inhibitor, demonstrates a favorable balance of potent STS inhibition and a more tolerable safety profile, making it a more promising candidate for clinical development in hormone-dependent diseases. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for the preclinical evaluation of novel STS inhibitors. Researchers should carefully consider the specific context of their study, including the disease model and desired therapeutic window, when selecting an appropriate STS inhibitor.
References
- 1. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of estrone sulfatase by aromatase inhibitor-based estrogen 3-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. | Semantic Scholar [semanticscholar.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tissue-specific transcripts of human steroid sulfatase are under control of estrogen signaling pathways in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Danazol (Danocrine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. Danazol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. Danazol: MedlinePlus Drug Information [medlineplus.gov]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. Danazol (Danazol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 26. pubcompare.ai [pubcompare.ai]
The Synergistic Potential of Dual Aromatase and Steroid Sulfatase Inhibition in Hormone-Dependent Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of endocrine therapies for hormone-receptor-positive breast cancer, the inhibition of estrogen synthesis is a cornerstone of treatment. Aromatase inhibitors (AIs) have proven highly effective by blocking the final step of estrogen biosynthesis. However, an alternative pathway, the sulfatase pathway, provides a significant source of estrogens, particularly in the tumor microenvironment, and is implicated in resistance to AI therapy. This guide explores the synergistic potential of combining a novel steroid sulfatase (STS) inhibitor, Steroid sulfatase-IN-1, with conventional aromatase inhibitors, offering a comprehensive comparison based on available preclinical data.
Introduction to Estrogen Synthesis Pathways and Therapeutic Intervention
Estrogen-dependent breast cancers rely on two primary pathways for the local production of estrogens: the aromatase pathway and the steroid sulfatase (STS) pathway. The aromatase enzyme converts androgens into estrogens, while STS hydrolyzes inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), which can then be converted to potent estrogens like estradiol (E2).
Aromatase inhibitors, such as letrozole and anastrozole, are a standard of care in postmenopausal women with hormone-receptor-positive breast cancer.[1][2] However, the STS pathway can remain active, providing a backdoor for estrogen synthesis and potentially contributing to therapeutic resistance. This has led to the development of STS inhibitors, with the hypothesis that dual inhibition of both pathways could lead to a more profound and durable suppression of estrogen signaling, resulting in a synergistic antitumor effect.[3][4]
Signaling Pathways of Estrogen Biosynthesis
The interplay between the aromatase and steroid sulfatase pathways is crucial in understanding the rationale for dual inhibition. The following diagram illustrates these two key routes to estrogen production in peripheral tissues and the points of intervention for aromatase and STS inhibitors.
Performance Data: this compound and Aromatase Inhibitors
While direct synergistic studies combining this compound and aromatase inhibitors are not yet published, the rationale for this approach is strongly supported by the development of dual aromatase-sulfatase inhibitors (DASIs) and preclinical studies with other STS inhibitors.
This compound (Compound 4b) is a potent and orally active STS inhibitor.[1][5] Preclinical data has demonstrated its efficacy as a single agent in a mouse mammary gland carcinoma model.
Aromatase inhibitors like letrozole and anastrozole have well-established clinical efficacy.[2][6] Their ability to suppress estrogen levels and inhibit tumor growth is extensively documented.
The following tables summarize the available quantitative data for this compound and representative aromatase inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | Steroid Sulfatase | 1.71 | - | [1] |
| Letrozole | Aromatase | 0.89 | JEG-3 | [7] |
| Anastrozole | Aromatase | - | - | - |
| Irosustat (STX64) | Steroid Sulfatase | 8 | - | [8] |
Table 2: In Vivo Antitumor Efficacy (Single Agent)
| Compound | Dose | Animal Model | Tumor Growth Inhibition (%) | Reference |
| This compound | 50 mg/kg (p.o.) | 67NR mouse mammary gland carcinoma | 51 | [1][5] |
| Letrozole | 10 µ g/day (s.c.) | MCF-7Ca xenograft | Significant suppression | [2] |
| Anastrozole | - | MCF-7Arom5 xenografts | Significant suppression | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in the evaluation of STS and aromatase inhibitors.
In Vitro Steroid Sulfatase (STS) Inhibition Assay (Radioisotope Method)
This assay measures the ability of a compound to inhibit the conversion of a radiolabeled substrate by STS.[1]
Workflow Diagram:
Protocol:
-
Enzyme Source: Prepare a lysate from a cell line expressing STS, such as MCF-7 breast cancer cells.
-
Incubation: In a microplate, combine the cell lysate with varying concentrations of the test inhibitor (e.g., this compound).
-
Substrate Addition: Add a radiolabeled substrate, such as [3H]estrone sulfate ([3H]E1S).
-
Reaction: Incubate the mixture at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Termination: Stop the reaction, for example, by adding cold ethanol.
-
Separation: Separate the unconverted substrate from the hydrolyzed product using a suitable method like solvent extraction or chromatography.
-
Quantification: Measure the radioactivity of the product fraction using a scintillation counter.
-
Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.[1][5]
Protocol:
-
Cell Implantation: Inject a suspension of cancer cells (e.g., 67NR mouse mammary gland carcinoma cells) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound alone, aromatase inhibitor alone, and the combination of both.
-
Drug Administration: Administer the drugs according to the specified dosage and schedule (e.g., daily oral gavage for this compound).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Cell Viability (MTT) Assay for Synergy Assessment
This assay determines the effect of single agents and their combination on cell proliferation and allows for the calculation of a Combination Index (CI) to quantify synergy.[10][11]
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, an aromatase inhibitor alone, and a combination of both at a constant ratio.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Synergy Analysis: Calculate the cell viability for each treatment condition and use software like CompuSyn to determine the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[12][13]
Conclusion
The dual inhibition of steroid sulfatase and aromatase presents a compelling strategy to more effectively block estrogen-driven proliferation in hormone-dependent breast cancer. While direct experimental data on the combination of this compound and aromatase inhibitors is awaited, the potent single-agent activity of this compound and the established rationale for dual pathway blockade strongly support the investigation of this synergistic approach. Further preclinical studies evaluating the combination in various breast cancer models are warranted to elucidate the full therapeutic potential and guide future clinical development.
References
- 1. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitcentral.com [scitcentral.com]
- 3. Item - Development of Sulfamoylated 4â(1-Phenylâ1Hâ1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - figshare - Figshare [figshare.com]
- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Src and aromatase inhibition impairs human breast cancer growth in vivo and bypass pathways are activated in AZD0530-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Combining STS Knockdown with Steroid Sulfatase-IN-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of two key strategies for inhibiting Steroid Sulfatase (STS) activity: genetic knockdown and pharmacological inhibition with Steroid sulfatase-IN-1. This document is intended for researchers, scientists, and drug development professionals investigating STS as a therapeutic target in hormone-dependent diseases, such as breast and prostate cancer. While direct experimental data on the combined use of STS knockdown and this compound is not yet prevalent in published literature, this guide synthesizes available data from analogous studies to provide a comparative framework.
Steroid sulfatase is a critical enzyme in the biosynthesis of active estrogens and androgens from circulating sulfated precursors like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS).[1][2][3][4] Its inhibition is a promising strategy for treating hormone-dependent cancers.[3][5][6] This guide explores the nuances of two primary inhibitory approaches: transiently silencing the STS gene and directly inhibiting the enzyme's activity with a potent small molecule.
Performance Comparison: STS Knockdown vs. This compound
The following tables summarize quantitative data from studies utilizing either STS knockdown (via siRNA) or a potent STS inhibitor analogous to this compound. These data highlight the efficacy of each approach in modulating cancer cell biology.
Table 1: Effects of STS Knockdown on Prostate Cancer Cell Growth and Androgen Receptor Signaling
| Cell Line | Parameter Measured | Result of STS Knockdown | Reference |
| C4-2B | Cell Growth | Reduced cell growth | [7][8] |
| C4-2B | Androgen Receptor (AR) Signaling | Suppressed AR signaling | [8] |
| LNCaP | Cell Growth | Suppressed cell growth | [8] |
| LNCaP | Androgen Receptor (AR) Signaling | Suppressed AR signaling | [8] |
| VCaP | Cell Growth | Reduced growth of resistant cells | [9] |
Table 2: Effects of a Potent STS Inhibitor (SI-2) on Castration-Resistant Prostate Cancer (CRPC) Cells
| Cell Line | Parameter Measured | Concentration of SI-2 | Result of Inhibition | Reference |
| C4-2B STS | Mitochondrial Respiration (OCR) | 2.5 µM, 5 µM, 10 µM | Significantly reduced | [10] |
| C4-2B STS | ETC Complex I Activity | 2.5 µM, 5 µM, 10 µM | Significantly reduced | [10] |
| C4-2B STS | Cell Viability | 2.5 µM, 5 µM, 10 µM | Suppressed | [10] |
| C4-2B STS | Colony Formation | 2.5 µM, 5 µM, 10 µM | Suppressed | [10] |
| C4-2B MDVR | Mitochondrial Respiration (OCR) | Not specified | Significantly suppressed | [10] |
Table 3: Comparison of STS Inhibitors in Breast Cancer Cells
| Cell Line | Inhibitor | Parameter Measured | Result | Reference |
| MCF-7 | STX64, EM1913 | DNA Synthesis | Modestly decreased (~20%) | [11] |
| T47D | STX64, EM1913 | DNA Synthesis | Modestly decreased (~20%) | [11] |
| MCF-7 | STX64, EM1913 | Estradiol Concentration | Decreased by 26% | [11] |
| T47D | STX64, EM1913 | Estradiol Concentration | Decreased by 26% | [11] |
Signaling Pathways and Experimental Workflows
The inhibition of STS, either by knockdown or by a specific inhibitor, primarily impacts the intracrine synthesis of active steroid hormones. This, in turn, affects downstream signaling pathways that are crucial for the proliferation of hormone-dependent cancer cells.
Caption: Intracrine synthesis of androgens and estrogens from sulfated precursors mediated by STS.
A combination of STS knockdown and a potent inhibitor like this compound could theoretically lead to a more profound and sustained suppression of this pathway, potentially overcoming resistance mechanisms.
References
- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 7. urologytimes.com [urologytimes.com]
- 8. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 9. Steroid Sulfatase Stimulates Intracrine Androgen Synthesis and is a Therapeutic Target for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Efficacy of Steroid Sulfatase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of steroid sulfatase (STS) has emerged as a promising strategy in the fight against hormone-dependent cancers, particularly breast and prostate cancer. By blocking the conversion of inactive steroid sulfates to their active forms, STS inhibitors can effectively starve tumors of the hormones they need to grow. This guide provides a comparative analysis of the in vivo anti-tumor effects of key steroid sulfatase inhibitors, with a focus on experimental data and protocols to aid researchers in their drug development efforts.
Mechanism of Action: The Steroid Sulfatase Pathway
Steroid sulfatase plays a crucial role in the biosynthesis of active estrogens and androgens.[4][5][6] It hydrolyzes estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These can then be converted into the potent estrogen, estradiol (E2), and the androgen, androstenediol, which can fuel the growth of hormone-receptor-positive cancer cells.[4][5] STS inhibitors block this initial step, thereby cutting off a key supply of hormones to the tumor.
Comparative In Vivo Efficacy of STS Inhibitors
The following tables summarize the in vivo anti-tumor effects of several key steroid sulfatase inhibitors based on published preclinical studies.
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Irosustat (STX64, 667 COUMATE) | Ovariectomized nude mice | MCF-7 xenograft | 10 mg/kg/day, p.o. | Significant inhibition | [7] |
| Ovariectomized nude mice | Endometrial cancer xenograft | 1 mg/kg/day, p.o. | 48% | [7] | |
| NMU-induced mammary tumors | N/A | 2 & 10 mg/kg, p.o. | Dose-dependent regression | [8] | |
| STX213 | Ovariectomized nude mice | MCF-7 xenograft | 1 mg/kg/day, p.o. | Greater than Irosustat | [7] |
| Ovariectomized nude mice | Endometrial cancer xenograft | 1 mg/kg/day, p.o. | 67% | [7] | |
| KW-2581 | Ovariectomized nude mice | ZR-75-1 xenograft | Not specified, p.o. for 4 weeks | Tumor shrinkage | [9][10] |
| NMU-induced rat mammary tumor | N/A | Not specified | Induced regression, as effective as tamoxifen | [11] | |
| SI-1 & SI-2 | Castrated SCID mice | VCaP xenograft (prostate cancer) | 25 mg/kg, i.p. for 3 weeks | Significant inhibition | [12] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the replication and validation of pre-clinical findings. Below are representative protocols for in vivo studies evaluating STS inhibitors.
MCF-7 Xenograft Model in Ovariectomized Nude Mice
This model is widely used to assess the efficacy of endocrine therapies for breast cancer in a postmenopausal-like hormonal environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel steroidal selective steroid sulfatase inhibitor KW-2581 inhibits sulfated-estrogen dependent growth of breast cancer cells in vitro and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Steroid Sulfatase-IN-1 and Dual Aromatase-Sulfatase Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of endocrine therapies for hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer, the inhibition of estrogen biosynthesis is a cornerstone of treatment. While aromatase inhibitors have been a clinical success, targeting alternative pathways of estrogen production is a key strategy to overcome resistance and improve patient outcomes. This guide provides a comparative overview of two distinct inhibitory approaches: a potent single-target inhibitor, Steroid Sulfatase-IN-1, and a multi-target strategy embodied by dual aromatase-sulfatase inhibitors (DASIs).
Introduction to Estrogen Biosynthesis Pathways
Two primary pathways contribute to the production of active estrogens in peripheral tissues: the aromatase pathway and the sulfatase pathway. The aromatase enzyme converts androgens into estrogens, while steroid sulfatase (STS) hydrolyzes inactive estrogen sulfates, such as estrone-3-sulfate (E1S), into their active forms.[1][2] The rationale for developing both selective STS inhibitors and DASIs stems from the understanding that blocking both pathways may lead to a more profound suppression of estrogenic signaling.[3][4]
// Nodes DHEAS [label="DHEA-Sulfate (DHEAS)", fillcolor="#F1F3F4", fontcolor="#202124"]; E1S [label="Estrone-Sulfate (E1S)", fillcolor="#F1F3F4", fontcolor="#202124"]; Androstenedione [label="Androstenedione", fillcolor="#F1F3F4", fontcolor="#202124"]; DHEA [label="DHEA", fillcolor="#F1F3F4", fontcolor="#202124"]; Estrone [label="Estrone (E1)", fillcolor="#FBBC05", fontcolor="#202124"]; Estradiol [label="Estradiol (E2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aromatase [label="Aromatase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STS [label="Steroid Sulfatase (STS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HSD17B [label="17β-HSD", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges DHEAS -> DHEA [label=" STS", color="#34A853"]; E1S -> Estrone [label=" STS", color="#34A853"]; DHEA -> Androstenedione; Androstenedione -> Estrone [label=" Aromatase", color="#4285F4"]; Estrone -> Estradiol [label=" 17β-HSD", color="#5F6368"]; } DOT Caption: Simplified estrogen biosynthesis via the sulfatase and aromatase pathways.
Performance Data: this compound vs. Dual Aromatase-Sulfatase Inhibitors
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | Steroid Sulfatase | 1.71 | Not Specified[5] |
Table 2: In Vitro Inhibitory Activity of Selected Dual Aromatase-Sulfatase Inhibitors (DASIs)
| Compound | Aromatase IC50 (nM) | Sulfatase IC50 (nM) | Cell Line |
| DASI Compound 5[6] | 0.82 | 39 | JEG-3 |
| DASI Compound 14[6] | 0.77 | 590 | JEG-3 |
| Letrozole-derived DASI (S)-(+)-enantiomer[5] | 0.52 | 280 | JEG-3 |
| YM511-derived DASI[4] | 0.82 - 100 | 20 - 227 | JEG-3 |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of STS inhibitors and DASIs.
In Vitro Enzyme Inhibition Assay (JEG-3 Cells)
This assay is commonly used to determine the potency of compounds in inhibiting aromatase and steroid sulfatase in a cellular context.[4][6]
// Nodes Start [label="JEG-3 Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate with Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; AddSubstrate [label="Add Radiolabeled Substrate\n([³H]Androstenedione for Aromatase\n[³H]E1S for Sulfatase)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (e.g., 4h at 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="Extract Steroids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Separate Substrate and Product\n(e.g., TLC or HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantify Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Incubate; Incubate -> AddSubstrate; AddSubstrate -> Incubate2; Incubate2 -> Extract; Extract -> Separate; Separate -> Quantify; Quantify -> Calculate; } DOT Caption: Workflow for in vitro enzyme inhibition assays in JEG-3 cells.
Methodology:
-
Cell Culture: Human choriocarcinoma JEG-3 cells, which endogenously express both aromatase and steroid sulfatase, are cultured to confluency in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or a DASI) for a specified period.
-
Substrate Addition:
-
Aromatase Activity: Radiolabeled [1β-³H]-androstenedione is added to the culture medium.
-
Sulfatase Activity: Radiolabeled [6,7-³H]-estrone-3-sulfate (E1S) is added.
-
-
Incubation: The cells are incubated for a defined period (e.g., 4 hours) at 37°C to allow for enzymatic conversion.
-
Steroid Extraction: The reaction is stopped, and steroids are extracted from the culture medium using an organic solvent (e.g., ethyl acetate).
-
Product Separation and Quantification: The radiolabeled product is separated from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the product is then quantified using a scintillation counter.
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to a vehicle-treated control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by non-linear regression analysis.
In Vivo Assessment of Aromatase and Sulfatase Inhibition in Rats
This animal model is utilized to evaluate the in vivo efficacy of inhibitors after oral administration.[6]
Methodology:
-
Animal Model: Ovariectomized female rats are often used to minimize endogenous estrogen production.
-
Inhibitor Administration: The test compound is administered orally at a specific dose (e.g., 10 mg/kg).
-
Tissue Collection: At various time points post-administration (e.g., 3 and 24 hours), animals are euthanized, and tissues of interest (e.g., liver for sulfatase activity and ovaries, if present, or other tissues for aromatase activity) are collected.
-
Ex Vivo Enzyme Activity Assay: Tissue homogenates are prepared, and the activity of aromatase and steroid sulfatase is measured using radiolabeled substrates as described in the in vitro protocol.
-
Data Analysis: Enzyme activity in tissues from treated animals is compared to that in vehicle-treated controls to determine the percentage of inhibition.
Comparative Discussion
Potency: Based on the limited available data, this compound (IC50 = 1.71 nM) demonstrates high potency against STS.[5] The selected DASIs also exhibit potent inhibition of both aromatase and sulfatase, with some compounds showing sub-nanomolar to low nanomolar IC50 values for aromatase and low nanomolar to sub-micromolar IC50 values for sulfatase.[4][5][6] A direct comparison of STS inhibitory potency would place this compound among the more potent inhibitors.
Selectivity: A critical point of differentiation is selectivity. This compound is designed as a selective STS inhibitor. This selectivity can be advantageous in research settings to specifically probe the role of the sulfatase pathway. In contrast, DASIs are intentionally non-selective, targeting both aromatase and STS. The degree of inhibition for each enzyme can vary among different DASI compounds, as evidenced by the wide range of sulfatase IC50 values for the YM511-derived DASIs.[4]
Therapeutic Strategy: The choice between a selective STS inhibitor and a DASI depends on the therapeutic hypothesis. A selective inhibitor like this compound would be valuable if the sulfatase pathway is the predominant source of estrogenic stimulation or as a second-line therapy after the development of resistance to aromatase inhibitors. A DASI, on the other hand, represents a first-line strategy to comprehensively block both major estrogen synthesis pathways, which could potentially lead to a more profound and sustained anti-tumor effect.[3]
Pharmacokinetics and In Vivo Efficacy: While this compound is described as "orally active" with "antitumor activity in vivo", specific pharmacokinetic parameters (e.g., half-life, bioavailability) and detailed in vivo efficacy data are not publicly available.[5] For some DASIs, in vivo data in rat models have demonstrated significant inhibition of both aromatase and sulfatase activity in relevant tissues following oral administration.[6]
Conclusion
Both this compound and dual aromatase-sulfatase inhibitors represent promising avenues for the development of novel endocrine therapies. This compound is a potent tool for investigating the specific role of the sulfatase pathway. DASIs offer a broader, multi-targeted approach to estrogen deprivation. The selection of an appropriate inhibitor will be guided by the specific research question or therapeutic strategy. Further publication of detailed preclinical data for this compound is necessary to enable a more direct and comprehensive comparison with the growing class of dual-acting inhibitors.
References
- 1. In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Steroid Sulfatase-IN-1
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Steroid sulfatase-IN-1, a potent enzyme inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposal. The SDS contains specific chemical, physical, and toxicological information that is critical for a complete safety assessment. The following procedures are based on general best practices for handling potent enzyme inhibitors and compounds containing a sulfamate group, and should supplement, not replace, the information in the SDS.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The primary goal for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all personnel. Many steroid sulfatase inhibitors contain a sulfamate functional group, which can pose an environmental hazard.[1] Therefore, disposal down the drain is not a permissible option.
-
Segregation and Collection:
-
All waste materials contaminated with this compound, including unused neat compound, solutions, contaminated consumables (e.g., pipette tips, tubes, vials), and grossly contaminated PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used to dissolve the inhibitor (e.g., DMSO, ethanol).
-
The label should clearly state "Hazardous Waste," "this compound," and list any solvents present.
-
-
Waste Characterization:
-
Accurately record the contents of the waste container, including the estimated amount of this compound and the volume of any solvents. This information is crucial for the waste disposal company.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the storage of chemical waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.
-
These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations, often through high-temperature incineration or other specialized treatments.[2][3]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathways and Logical Relationships
The decision-making process for the disposal of any laboratory chemical, including this compound, follows a clear logical pathway guided by safety and regulatory compliance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Steroid Sulfatase-IN-1
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Steroid sulfatase-IN-1. Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate risks associated with this potent enzyme inhibitor. Due to the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling novel, potent pharmaceutical compounds and enzyme inhibitors. A thorough risk assessment should be conducted by the user before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Receiving and Storage | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable lab coat or gown- Safety goggles- Face shield- N95 or higher rated respirator (in a ventilated enclosure) |
| Solution Preparation and Handling | - Double nitrile gloves- Disposable lab coat or gown- Safety goggles- Work within a certified chemical fume hood |
| Spill Cleanup | - Double nitrile gloves- Disposable, fluid-resistant gown- Safety goggles- Face shield- N95 or higher rated respirator |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Operational Plan: From Receipt to Disposal
A systematic approach is essential to safely manage this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult with your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazard warnings.
-
Storage: Store the compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage temperature should be as recommended by the supplier, typically -20°C for solid compounds to ensure stability.[1]
Weighing and Solution Preparation
-
Engineering Controls: All handling of solid this compound must be conducted in a containment device such as a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Weighing:
-
Don appropriate PPE as outlined in the table above.
-
Use a dedicated set of spatulas and weighing papers.
-
Carefully weigh the desired amount of the compound. Avoid creating dust.
-
Clean the weighing area and all equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
-
Solution Preparation:
-
Work within a certified chemical fume hood.
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Cap the container securely and mix by gentle inversion or with a vortex mixer until fully dissolved.
-
Label the solution container clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Spill Cleanup
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Secure: Restrict access to the spill area.
-
Assess: Evaluate the extent of the spill and determine if you have the appropriate training and materials to clean it up. If not, contact your institution's EHS department.
-
Cleanup (for minor spills):
-
Don the appropriate PPE for spill cleanup.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert absorbent material (e.g., spill pillows, vermiculite).
-
Carefully collect all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water. One of the significant issues encountered when handling potent compounds is the ability to clean contaminated surfaces to a safe and operable level.[2]
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste.
-
Solid Waste: This includes unused compound, contaminated weighing papers, gloves, disposable lab coats, and other contaminated materials.
-
Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
-
Liquid Waste: This includes unused solutions and solvent rinses.
-
Collect all liquid waste in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container that is also labeled as containing hazardous pharmaceutical waste.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS department, following all applicable federal, state, and local regulations.[3][4]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
